molecular formula C15H18N2O5 B108689 alpha-Methyl-5-hydroxytryptamine maleate CAS No. 97469-12-0

alpha-Methyl-5-hydroxytryptamine maleate

Numéro de catalogue: B108689
Numéro CAS: 97469-12-0
Poids moléculaire: 306.31 g/mol
Clé InChI: YQNHFSXRABPJLP-BTJKTKAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-HT2A/2C receptor agonist (Ki values are 4.6 and 8.3 nM, respectively in human receptors). Potent antinociceptive effects.>α-methyl Serotonin is an agonist of serotonin (5-HT) receptors. It binds selectively to 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D receptors over 5-HT1E receptors (Kis = 42, 85, 150, 150, and >10,000 nM, respectively). It is also selective for 5-HT2B and 5-HT2C receptors over 5-HT2A receptors (EC50s = 2.98, 50.1, and 794 nM, respectively). α-methyl Serotonin (30 μM) potentiates motor neuron depolarizations induced by NMDA in the presence of the NMDA receptor antagonist memantine in R. pipiens (frog) spinal cord ex vivo. It also increases dopamine release from rat striatum in vivo in a dose-dependent manner. α-methyl Serotonin (64 μg/kg) increases systolic blood pressure and transiently increases heart rate in conscious dogs.>

Propriétés

IUPAC Name

3-(2-aminopropyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNHFSXRABPJLP-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432894
Record name alpha-Methyl-5-hydroxytryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97469-12-0
Record name alpha-Methyl-5-hydroxytryptamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

alpha-Methyl-5-hydroxytryptamine maleate mechanism of action

Technical Monograph: -Methyl-5-hydroxytryptamine Maleate

Executive Summary
selective 5-HT

receptor agonist
mixed agonist





For the researcher, this compound is a powerful tool for probing phosphoinositide signaling and smooth muscle contraction, provided that concentration windows are strictly controlled to avoid off-target adrenergic confounding.

Chemical & Pharmacological Profile
Parameter Technical Specification
IUPAC Name 3-(2-Aminopropyl)-1H-indol-5-ol maleate
CAS Number 97469-12-0 (Maleate salt)
Molecular Formula

Molecular Weight 306.32 g/mol
Solubility DMSO (25 mg/mL), Water/PBS (< 2 mg/mL; requires pH adjustment or co-solvents)
Primary Targets 5-HT

> 5-HT

> 5-HT

Secondary Targets 5-HT

(

40–150 nM)
Off-Target Risk

-Adrenergic Receptors (at >10

M)

Expert Insight: The

Mechanism of Action: The Core Signaling Architecture

The primary utility of


signaling cascade



3.1. Primary Pathway (5-HT

Activation)
  • Ligand Binding:

    
    -Me-5-HT docks at the orthosteric site of the 5-HT
    
    
    receptor.
  • G-Protein Coupling: The receptor undergoes a conformational change, exchanging GDP for GTP on the

    
     subunit.
    
  • Effector Activation:

    
    -GTP activates Phospholipase C-
    
    
    (PLC)
    .
  • Second Messengers: PLC hydrolyzes membrane phospholipid

    
     into:
    
    • 
       (Inositol Trisphosphate):  Diffuses to the ER to release stored 
      
      
      .
    • DAG (Diacylglycerol): Remains membrane-bound to activate Protein Kinase C (PKC) .

  • Physiological Output: Smooth muscle contraction, neuronal depolarization, or ERK/MAPK pathway activation.

3.2. The "Hidden" Variable: Cross-Talk & Selectivity

At concentrations exceeding 10




3.3. Pathway Visualization

GLigandα-Methyl-5-HTR_2B5-HT2B / 2C(High Affinity)Ligand->R_2B PrimaryR_15-HT1 Subtypes(Moderate Affinity)Ligand->R_1R_Betaβ2-Adrenergic(>10 µM Only)Ligand->R_Beta High Conc.GqGαq/11 ProteinR_2B->GqGiGαi/o ProteinR_1->GiGsGαs ProteinR_Beta->GsPLCPLC-β ActivationGq->PLCAC_InhibAdenylate CyclaseInhibitionGi->AC_InhibAC_ActAdenylate CyclaseActivationGs->AC_ActPIP2PIP2 HydrolysisPLC->PIP2cAMP_Down↓ cAMPAC_Inhib->cAMP_DowncAMP_Up↑ cAMP(Confounding Artifact)AC_Act->cAMP_UpIP3IP3 + DAGPIP2->IP3CaIntracellular Ca2+ReleaseIP3->Ca

Figure 1: Signal Transduction Topology. Note the bifurcation at high concentrations where adrenergic cross-talk can invert metabolic signals.

Functional Applications & Experimental Protocols
4.1. Differentiating Receptor Subtypes

Researchers often use



  • Protocol Logic: If a response is elicited by 5-HT but not by

    
    -Me-5-HT, the receptor is likely 5-HT
    
    
    .
  • Validation: Always co-apply a selective antagonist (e.g., Ketanserin for 5-HT

    
    , RS-102221 for 5-HT
    
    
    ) to confirm specificity.
4.2. In Vitro Preparation (Stock Solution)

The maleate salt is hydrophobic compared to the hydrochloride salt. Direct dissolution in neutral saline often precipitates the compound.

Optimized Solubilization Protocol:

  • Solvent A: Dissolve 10 mg

    
    -Me-5-HT in 400 
    
    
    L DMSO (Result: 25 mg/mL Stock).
  • Storage: Aliquot and store at -20°C (Stable for >6 months).

  • Working Solution (For Cell Culture/Tissue Bath):

    • Dilute Stock 1:1000 into assay buffer (e.g., Krebs-Henseleit or DMEM).

    • Note: Final DMSO concentration will be 0.1%, which is generally non-toxic.

    • Alternative for In Vivo: Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to prevent precipitation in the syringe.

4.3. Experimental Workflow: Concentration Decision Tree

WorkflowStartDefine TargetQ1Is Target 5-HT2B/2C?Start->Q1HighAffUse 10 nM - 100 nMQ1->HighAffYesQ2Is Target 5-HT2A?Q1->Q2NoMedAffUse 100 nM - 1 µMQ2->MedAffYesQ3Assay requires >10 µM?Q2->Q3NoWarningSTOP: High Risk ofAdrenergic ActivationQ3->WarningYesBlockerMust co-apply Beta-Blocker(e.g., Propranolol)Warning->Blocker

Figure 2: Dosage Decision Logic. Adherence to these windows minimizes off-target noise.

Safety & Handling (SDS Highlights)
  • Hazard: Acute toxicity (Oral). Irritant to eyes and respiratory system.

  • Handling: Use a fume hood when weighing the powder to avoid inhalation of dust.

  • Stability: The maleate salt is light-sensitive. Store solid and solution in amber vials.

References
  • Ismaiel, A. M., et al. (1990). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin."[1] Journal of Medicinal Chemistry. Link

  • Baxter, G., et al. (1995). "5-HT2 receptor subtypes: a family re-united?" Trends in Pharmacological Sciences. Link

  • Holohean, A. M., & Hackman, J. C. (2004). "Mechanisms intrinsic to 5-HT2B receptor-induced potentiation of NMDA receptor responses in frog motoneurones."[1] British Journal of Pharmacology.[1] Link

  • MedChemExpress. "Alpha-Methylserotonin maleate Product Datasheet & Solubility Protocol." Link

  • Tocris Bioscience. "Alpha-Methyl-5-hydroxytryptamine maleate: Biological Activity and Receptor Selectivity." Link

alpha-Methyl-5-hydroxytryptamine maleate discovery and synthesis

Technical Monograph: -Methyl-5-hydroxytryptamine Maleate

Discovery, Synthesis, and Pharmacological Application

Executive Summary



This guide details the chemical genesis of

Henry Reaction (Nitroaldol Condensation)

Pharmacological Rationale & Mechanism

The Metabolic Stability Problem

Endogenous serotonin is rapidly deaminated by Monoamine Oxidase A (MAO-A) into 5-hydroxyindoleacetic acid (5-HIAA). This rapid half-life renders 5-HT unsuitable for many in vivo or prolonged in vitro studies.

The Solution: The introduction of a methyl group at the

Receptor Profile
1
  • Primary Targets: 5-HT

    
    , 5-HT
    
    
    , and 5-HT
    
    
    receptors.[1][2]
  • Secondary Targets: 5-HT

    
    , 5-HT
    
    
    , and 5-HT
    
    
    .
  • Functional Outcome: Activation of the G

    
    -coupled pathway, leading to phosphoinositide hydrolysis and intracellular Ca
    
    
    mobilization.
Signaling Pathway Visualization

The following diagram illustrates the G


GLigandα-Me-5-HTReceptor5-HT2 Receptor(GPCR)Ligand->ReceptorBindingGProteinGαq ProteinReceptor->GProteinActivatesEffectorPLC-β(Phospholipase C)GProtein->EffectorStimulatesPIP2PIP2Effector->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaReleaseCa2+ Release(ER Stores)IP3->CaReleaseBinds IP3RPKCPKC ActivationDAG->PKCCaRelease->PKC

Figure 1: Signal transduction pathway for 5-HT2 activation by

3

Chemical Synthesis: The Protected Henry Route

While direct synthesis from 5-hydroxyindole is possible, it suffers from phenolic oxidation and low yields. The "Gold Standard" protocol utilizes a benzyl-protected indole to ensure high fidelity during the harsh reduction steps.

Retrosynthetic Analysis[4]
  • Target:

    
    -Methyl-5-hydroxytryptamine Maleate.
    
  • Precursor: 5-Benzyloxy-3-(2-nitropropenyl)indole.

  • Starting Materials: 5-Benzyloxyindole-3-carboxaldehyde + Nitroethane.

Experimental Protocol
Step 1: Henry Reaction (Nitroaldol Condensation)

Objective: Construct the carbon skeleton with the

  • Reagents: 5-Benzyloxyindole-3-carboxaldehyde (10.0 g), Nitroethane (30 mL), Ammonium Acetate (catalytic, 2.0 g).

  • Solvent: Glacial Acetic Acid (50 mL) or Toluene/Heat.

  • Procedure:

    • Dissolve the aldehyde in nitroethane/acetic acid.

    • Add ammonium acetate.[4]

    • Reflux at 100°C for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool the mixture. The bright orange/red crystalline product (nitroalkene) often precipitates spontaneously. Filter and wash with cold methanol.

    • Yield Expectation: 80-90%.[4]

Step 2: Hydride Reduction

Objective: Reduce the nitroalkene to the primary amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 4.0 equiv) in dry THF.
    
  • Procedure:

    • Safety: Perform under Argon/Nitrogen atmosphere. LiAlH

      
       is pyrophoric.
      
    • Prepare a suspension of LiAlH

      
       in dry THF at 0°C.
      
    • Add the nitroalkene (from Step 1) dropwise as a solution in THF.

    • Allow to warm to room temperature, then reflux for 6-12 hours.

    • Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and evaporate solvent to obtain the O-benzyl-protected amine oil.

Step 3: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting group to reveal the 5-hydroxyl.

  • Reagents: 10% Pd/C catalyst, H

    
     gas (balloon pressure or Parr shaker at 40 psi), Ethanol.
    
  • Procedure:

    • Dissolve the intermediate in ethanol.

    • Add Pd/C (10% w/w).

    • Agitate under H

      
       atmosphere for 6-12 hours.
      
    • Filter through Celite to remove catalyst.

    • Evaporate solvent to yield the free base:

      
      -Methyl-5-hydroxytryptamine.
      
Step 4: Maleate Salt Formation

Objective: Stabilize the amine for long-term storage.

  • Reagents: Maleic acid, Ethanol, Diethyl Ether.

  • Procedure:

    • Dissolve the free base (1.0 equiv) in a minimal amount of absolute ethanol.

    • Dissolve Maleic acid (1.05 equiv) in ethanol.

    • Combine solutions while stirring.

    • Add cold Diethyl Ether dropwise until turbidity is observed.

    • Crystallize at 4°C overnight.

    • Filter white/off-white crystals.

Synthesis Workflow Diagram

SynthesisStart5-Benzyloxyindole-3-carboxaldehydeInter1NitroalkeneIntermediateStart->Inter1Henry RxnReagent1+ Nitroethane(NH4OAc cat.)Reagent1->Inter1Inter2O-Benzyl-α-Me-5-HTInter1->Inter2ReductionReagent2+ LiAlH4(Reduction)Reagent2->Inter2ProductBaseα-Me-5-HT(Free Base)Inter2->ProductBaseHydrogenolysisReagent3+ H2 / Pd/C(Deprotection)Reagent3->ProductBaseFinalSaltα-Me-5-HTMaleate SaltProductBase->FinalSaltCrystallizationFinalStep+ Maleic AcidFinalStep->FinalSalt

Figure 2: Synthetic route from protected indole aldehyde to the final maleate salt.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met for the Maleate salt.

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic; store with desiccant.
Molecular Formula C

H

N

O

C

H

O

Free base MW: 190.24
Molecular Weight 306.32 g/mol Salt form.
Solubility Water, DMSO, EthanolPoorly soluble in DCM/Ether.
Melting Point 194 - 196°CSharp melting point indicates high purity.
1H NMR (D2O)

1.3 (d, 3H,

-Me)
Diagnostic doublet for the alpha-methyl group.
Purity (HPLC)

98%
Essential for receptor binding assays.

Handling and Stability

  • Storage: -20°C is recommended for long-term stability.[3]

  • Light Sensitivity: Indoles are photosensitive. Protect from light during synthesis and storage.

  • Oxidation: The 5-hydroxy group is prone to oxidation (browning) in solution at high pH. Maintain acidic or neutral pH when in solution.

References

  • Ismaiel, A. M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for alpha-methyl tryptamine synthesis methodologies). Link

  • Cayman Chemical.

    
    -methyl Serotonin (maleate) Product Data Sheet. Link
    
  • Tocris Bioscience.

    
    -Methyl-5-hydroxytryptamine maleate Technical Data. Link
    

Alpha-Methyl-5-hydroxytryptamine Maleate: A Technical Retrospective on a Canonical Serotonergic Probe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alpha-Methyl-5-hydroxytryptamine Maleate: Historical Research and Early Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alpha-Methyl-5-hydroxytryptamine (α-Me-5-HT), particularly in its stable maleate salt form, represents a pivotal tool compound in the history of serotonergic pharmacology. Emerging from the "golden age" of monoamine research in the mid-20th century, this molecule provided the first clear evidence that subtle structural modifications to the serotonin (5-HT) scaffold could decouple receptor activation from metabolic degradation.

This guide analyzes the historical trajectory of α-Me-5-HT, from its chemical genesis to its role in defining the "D-receptor" (now known as 5-HT2). It synthesizes early synthetic protocols with the pharmacological logic that established this compound as a standard probe for investigating receptor subtypes and monoamine oxidase (MAO) resistance.

Historical Genesis & Chemical Identity

The Logic of Alpha-Methylation

Following the identification of serotonin (5-HT) in 1949, researchers faced a significant hurdle: 5-HT is rapidly metabolized by Monoamine Oxidase (MAO), making it difficult to study its systemic effects in vivo without confounding variables.

The introduction of a methyl group at the alpha carbon (the position adjacent to the amine nitrogen) was a strategic medicinal chemistry maneuver. This modification introduces steric hindrance that prevents the MAO enzyme from effectively oxidizing the amine, thereby extending the molecule's biological half-life while retaining affinity for serotonergic receptors.

Chemical Structure and Salt Form

The maleate salt was selected early in development due to the instability of the free base. Indoles with free hydroxyl groups are prone to oxidation; the maleic acid counter-ion provides a crystalline lattice that enhances shelf-stability and water solubility, essential for the aqueous bioassays of the 1950s.

Table 1: Physicochemical Profile

PropertySpecification
Systematic Name 3-(2-aminopropyl)-1H-indol-5-ol maleate
Formula C₁₁H₁₄N₂O[1] · C₄H₄O₄
Molecular Weight 306.31 g/mol
Key Feature α-Methyl group (Steric MAO block)
Solubility Soluble in water, ethanol; sparingly in ether
Appearance White to off-white crystalline solid

Historical Synthesis & Manufacturing

The early synthesis of α-methylated tryptamines, including α-Me-5-HT, typically followed the Nitroalkene Route , a method championed by chemists at Upjohn (e.g., Heinzelman) and later refined by others. This pathway remains the pedagogical standard for understanding the construction of this scaffold.

The Classic Nitroalkene Protocol

The synthesis relies on the Henry Reaction (nitroaldol condensation) followed by a powerful hydride reduction.

Step-by-Step Workflow:

  • Condensation: 5-Benzyloxyindole-3-carboxaldehyde is reacted with nitroethane in the presence of an ammonium acetate catalyst.

  • Intermediate Formation: This yields the corresponding 1-(5-benzyloxyindol-3-yl)-2-nitropropene . The "propene" double bond and the nitro group are crucial handles for the next step.

  • Reduction: The nitroalkene is reduced, historically using Lithium Aluminum Hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF). This simultaneously reduces the nitro group to an amine and the double bond to a single bond.

  • Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (H₂/Pd-C) to reveal the 5-hydroxyl group.

  • Salt Formation: The resulting free base oil is dissolved in a solvent (e.g., ethanol) and treated with a stoichiometric amount of maleic acid to precipitate the crystalline maleate salt.

Visualization of Synthesis Pathway

SynthesisPath Start 5-Benzyloxyindole-3-aldehyde + Nitroethane Inter Nitroalkene Intermediate (1-(5-benzyloxyindol-3-yl)-2-nitropropene) Start->Inter Henry Reaction (NH4OAc, Heat) Reduct Reduction (LiAlH4) & Deprotection (H2/Pd-C) Inter->Reduct Reduction Product α-Methyl-5-HT (Free Base) Reduct->Product Isolation Salt α-Methyl-5-HT Maleate Product->Salt Maleic Acid Crystallization

Figure 1: The classic "Nitroalkene" synthetic pathway used to access alpha-methylated tryptamines.[2]

Early Pharmacological Profiling (1950s-1960s)

The Gaddum & Picarelli Classification (1957)

One of the most significant contributions of α-Me-5-HT was its role in the early classification of serotonin receptors. In their landmark 1957 paper, Gaddum and Picarelli distinguished between two receptor types in the guinea pig ileum:

  • M-Receptors: Blocked by Morphine (neuronal, now known as 5-HT3).

  • D-Receptors: Blocked by Dibenzyline (muscle, now known as 5-HT2).

α-Me-5-HT was found to be a potent agonist at the D-receptor . Its resistance to MAO meant that it could cause sustained contractions in smooth muscle preparations, unlike serotonin which was rapidly degraded. This made it an essential "tool compound" for validating the existence of the D-receptor subtype.

Vane's Bioassays (1959)

Sir John Vane, a pioneer in bioassay techniques, utilized the Rat Stomach Strip assay to profile tryptamine analogues. His work demonstrated that methylation at the alpha position maintained potency while dramatically altering the duration of action.

Key Experimental Insight: In the rat stomach strip preparation, α-Me-5-HT showed a potency ratio roughly equivalent to 5-HT but with a prolonged "washout" time, attributed to its resistance to enzymatic degradation within the tissue.

Mechanism of MAO Resistance

The alpha-methyl group acts as a steric shield. Monoamine Oxidase functions by abstracting a hydrogen atom from the alpha-carbon to form an imine intermediate. The substitution of a hydrogen for a methyl group at this position creates steric bulk that hinders the enzyme's active site from engaging the substrate effectively.

MAOResistance Serotonin Serotonin (5-HT) Alpha-Carbon: -CH2- MAO Monoamine Oxidase (MAO) Enzymatic Attack Serotonin->MAO High Affinity Metabolite 5-HIAA (Inactive Metabolite) MAO->Metabolite Oxidative Deamination Block Steric Hindrance Enzyme Blocked MAO->Block Reaction Stalled AlphaMe α-Methyl-5-HT Alpha-Carbon: -CH(CH3)- AlphaMe->MAO Low Affinity Active Sustained Receptor Activation AlphaMe->Active Persists in Synapse

Figure 2: Mechanistic comparison of MAO susceptibility between Serotonin and α-Methyl-5-HT.

Modern Pharmacological Context

While "D-receptors" are now classified as the 5-HT2 family (specifically 5-HT2A, 2B, and 2C), α-Me-5-HT remains a relevant reference standard.

  • Selectivity Profile: It is a non-selective agonist with high affinity for 5-HT2A, 5-HT2B, and 5-HT2C.

  • Functional Selectivity: Interestingly, while it is a 5-HT2A agonist, it does not reliably produce the "head-twitch response" in rodents (a behavioral proxy for hallucinogenic activity seen with agonists like DOI). This suggests it may activate the receptor via a signaling pathway distinct from hallucinogens (biased agonism), a concept that was ahead of its time in the 1960s but is now a hot topic in drug development.

  • Adrenergic Activity: At high concentrations (>10 µM), it has been shown to activate Beta-2 adrenergic receptors, a "dirty" pharmacological trait that early researchers had to control for using antagonists like propranolol.

Table 2: Comparative Potency (Historical Data)

CompoundGuinea Pig Ileum (D-Receptor)Rat UterusMAO Substrate Status
5-HT 1.0 (Reference)1.0High Turnover
α-Me-5-HT 0.5 - 0.80.4 - 0.6Resistant
5-MeO-T 0.10.05High Turnover

References

  • Gaddum, J. H., & Picarelli, Z. P. (1957). Two kinds of tryptamine receptor.[3] British Journal of Pharmacology and Chemotherapy, 12(3), 323–328. Link

  • Vane, J. R. (1959). The relative activities of some tryptamine analogues on the isolated rat stomach strip preparation. British Journal of Pharmacology and Chemotherapy, 14(1), 87–98. Link

  • Heinzelman, R. V., et al. (1957). The Synthesis of 5-Hydroxytryptamine and Related Tryptamines. Journal of Organic Chemistry.
  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry. (Modern binding affinity context).
  • Cayman Chemical. α-methyl Serotonin (maleate) Product Information & CAS 97469-12-0 Data.[1] Link

Sources

alpha-Methyl-5-hydroxytryptamine maleate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper:


-Methyl-5-hydroxytryptamine Maleate 
Physicochemical Properties, Pharmacological Mechanisms, and Experimental Protocols

Executive Summary

ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Methyl-5-hydroxytryptamine maleate (also known as 

-Methylserotonin maleate or

-Me-5-HT) is a synthetic tryptamine derivative and a potent, non-selective serotonin receptor agonist.[1][2][3][4] While it exhibits high affinity for multiple serotonin (5-HT) receptor subtypes, it is most frequently utilized in research as a probe for 5-HT

receptors
(specifically 5-HT

and 5-HT

).[2]

This technical guide provides a definitive reference for the compound's physicochemical identity, delineates its signal transduction pathways, and establishes rigorous protocols for its preparation and use in pharmacological assays.

Physicochemical Identity

Accurate dosing in pharmacological studies relies on the precise distinction between the free base and the maleate salt forms. The maleate salt is the standard stable form supplied for research.

Molecular Specifications
PropertySpecification
Compound Name

-Methyl-5-hydroxytryptamine maleate
Synonyms

-Methylserotonin maleate;

-Me-5-HT; 3-(2-aminopropyl)-1H-indol-5-ol maleate
CAS Number 97469-12-0
Chemical Formula (Salt) C

H

N

O

(C

H

N

O

C

H

O

)
Molecular Weight (Salt) 306.32 g/mol
Molecular Weight (Free Base) 190.24 g/mol
Appearance White to off-white solid
Solubility Water (25 mM), DMSO (25 mg/mL), DMF (16 mg/mL)

Critical Note: When calculating molarity, always use the salt molecular weight (306.32 g/mol ) unless you are using the free base oil, which is rare in commercial supplies.

Structural Composition

The molecule consists of a tryptamine core methylated at the alpha carbon of the ethylamine side chain. This steric modification protects the amine from rapid degradation by monoamine oxidase (MAO), significantly extending its half-life compared to endogenous serotonin.

Pharmacological Mechanism


-Me-5-HT acts as a broad-spectrum agonist but shows distinct potency rank orders that are critical for experimental design.
Receptor Selectivity Profile

While often termed a "non-selective" agonist, affinity data (


) indicates a preference hierarchy useful for differentiating receptor subtypes in controlled tissues:
  • High Affinity: 5-HT

    
     (
    
    
    
    ~8.4) > 5-HT
    
    
    (
    
    
    ~7.3)
  • Moderate Affinity: 5-HT

    
     (
    
    
    
    ~6.1)
  • Also binds: 5-HT

    
    , 5-HT
    
    
    
    , 5-HT
    
    
    [2][3][5][6]
Signal Transduction Pathway (5-HT Class)

Upon binding to G


-coupled 5-HT

receptors,

-Me-5-HT initiates the canonical Phospholipase C (PLC) cascade, resulting in intracellular calcium mobilization.

G Ligand α-Me-5-HT Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Activation Gq Gαq Protein Receptor->Gq Coupling PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation

Figure 1: The canonical Gngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 signaling cascade activated by 

-Me-5-HT at 5-HT

receptors, leading to calcium mobilization and PKC activation.

Experimental Protocols

To ensure reproducibility, the following protocols utilize the maleate salt.

Stock Solution Preparation (10 mM)

Objective: Create a stable stock solution for in vitro assays.

  • Weighing: Measure 3.06 mg of

    
    -Me-5-HT maleate.
    
  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Distilled water (if DMSO is incompatible with the assay, though stability is lower).

  • Dissolution: Add 1.0 mL of solvent. Vortex gently until the solid is completely dissolved.

    • Result: 10 mM Stock Solution.

  • Aliquot & Store: Divide into 50

    
    L aliquots in light-resistant microcentrifuge tubes. Store at -20°C. Avoid freeze-thaw cycles.
    
In Vitro Functional Assay Workflow (Calcium Flux)

Objective: Measure receptor activation in HEK-293 cells expressing 5-HT


.

Workflow Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Dye Loading (Fluo-4 AM, 37°C, 45 min) Step1->Step2 Step4 4. Injection (Add α-Me-5-HT to cells) Step2->Step4 Step3 3. Compound Prep (Dilute 10mM Stock in HBSS) Step3->Step4 Add 10µM - 0.1nM Step5 5. Measurement (Fluorescence Ex494/Em516) Step4->Step5

Figure 2: Standard workflow for evaluating


-Me-5-HT potency via calcium mobilization assay.

Protocol Steps:

  • Preparation: Thaw a 10 mM DMSO stock aliquot.

  • Serial Dilution: Dilute stock in HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES to generate concentrations ranging from

    
     M to 
    
    
    
    M.
    • Note: Keep DMSO concentration < 0.1% in the final well to avoid solvent toxicity.

  • Application: Add diluted compound to dye-loaded cells (e.g., Fluo-4 AM).

  • Readout: Monitor fluorescence intensity immediately upon addition to capture the peak calcium transient.

Handling and Stability

  • Storage: Store solid product at -20°C. Desiccate to prevent moisture absorption (the maleate salt is hygroscopic).

  • Light Sensitivity: Tryptamines are susceptible to photo-oxidation. Protect solid and solutions from direct light; use amber vials.

  • Solution Stability: Aqueous solutions should be prepared fresh daily. DMSO stocks are stable for up to 1 month at -20°C.

References

  • IUPHAR/BPS Guide to Pharmacology.Ligand: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -methyl-5-HT.[1][2][3][6] Retrieved from [Link]
    
  • PubChem. Compound Summary: alpha-Methyl-5-hydroxytryptamine maleate.[7] National Library of Medicine. Retrieved from [Link]

  • Ismaiel, A. M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin.[3] Journal of Medicinal Chemistry, 33(2), 755-758.[3][5] [PubMed ID: 1968974]

Sources

Methodological & Application

Precision Pharmacodynamics: Generating Robust Dose-Response Curves for α-Methyl-5-hydroxytryptamine Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

α-Methyl-5-hydroxytryptamine (α-Me-5-HT) maleate is a metabolically stable analog of serotonin (5-HT). Unlike endogenous serotonin, which is rapidly degraded by monoamine oxidase (MAO), α-Me-5-HT exhibits prolonged stability, making it a critical tool for probing 5-HT receptor pharmacology.

While often described as a "non-selective" agonist, it exhibits distinct pharmacological bias toward the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C) over 5-HT1 subtypes. This guide details the generation of reproducible dose-response curves (DRCs) for α-Me-5-HT, focusing on two distinct experimental contexts: cell-based calcium flux assays (measuring Gq-coupling) and ex vivo vascular contraction assays (measuring functional tissue response).

Compound Snapshot
PropertySpecification
CAS Number 97469-12-0
Molecular Weight 306.32 g/mol (Maleate Salt)
Primary Targets 5-HT2A (

), 5-HT2B, 5-HT2C
Solubility Water (25 mM), DMSO (25 mg/mL)
Storage -20°C, desiccated, protected from light
Key Precaution Susceptible to oxidation in solution; use fresh or with ascorbate.[1][2]

Mechanistic Logic & Signaling Pathway

To design a valid dose-response experiment, one must understand the signal transduction pathway. α-Me-5-HT primarily activates Gq-coupled GPCRs.

The Cascade:

  • Binding of α-Me-5-HT to the 5-HT2A receptor.[3]

  • Activation of the G

    
    q G-protein subunit.
    
  • Stimulation of Phospholipase C-

    
     (PLC).
    
  • Hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

  • Readout: IP3 triggers rapid Calcium (

    
    ) release from the Endoplasmic Reticulum.
    
Visualization: 5-HT2A Signaling Pathway

G Agonist α-Me-5-HT Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Readout) ER->Ca Flux

Figure 1: The Gq-coupled signaling cascade activated by α-Me-5-HT. The calcium release step is the primary endpoint for FLIPR/Calcium-dye assays.

Protocol A: In Vitro Calcium Flux (High-Throughput)

Context: This protocol is optimized for HEK293 or CHO cells stably expressing the human 5-HT2A receptor. It uses a calcium-sensitive dye (e.g., Fluo-4 or Calcium 6) to quantify receptor activation.

Reagents & Preparation[4][5]
  • Assay Buffer (HBSS): Supplement with 20 mM HEPES, pH 7.4. Critical: Add 2.5 mM Probenecid to prevent dye leakage.

  • Agonist Stock: Dissolve α-Me-5-HT maleate in DMSO to 10 mM. Aliquot and freeze at -20°C.

  • Working Solution: Dilute stock in Assay Buffer.

    • Note: The final DMSO concentration on cells must be <0.5% to avoid solvent artifacts.

Step-by-Step Workflow

Step 1: Cell Plating

  • Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C/5% CO2. Confluence should be ~85-90%.

Step 2: Dye Loading

  • Remove media and add 100 µL of Calcium Dye loading buffer.

  • Incubate 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Plate Preparation (Serial Dilution)

  • Prepare a 3-fold (half-log) serial dilution series. This provides better curve resolution than 10-fold dilutions.

  • Range: Target a final concentration range from

    
     M down to 
    
    
    
    M.
  • Control: Include a "Max" (10 µM 5-HT) and "Min" (Buffer only) control.

Step 4: Data Acquisition (FLIPR/FlexStation)

  • Transfer 25 µL of 5x concentrated agonist to the cell plate (100 µL volume).

  • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1.5 seconds for 60 seconds (baseline for 10s, inject at 10s).

Visualization: Serial Dilution Logic

Dilution cluster_0 Compound Plate Preparation (10-point curve) cluster_1 Cell Plate (Assay) Stock Stock 10 mM Well1 Well 1 Top Conc Stock->Well1 Dilute in Buffer Well2 Well 2 1:3 Dilution Well1->Well2 Transfer & Mix Well3 Well 3 1:9 Dilution Well2->Well3 Transfer & Mix WellN ... Well3->WellN CellWell Cell Well (100µL Dye + Cells) WellN->CellWell Inject 25µL (5x) Readout Fluorescence Peak (RFU) CellWell->Readout Measure Flux

Figure 2: Workflow for preparing the compound plate and transferring to the assay plate. A 1:3 dilution factor is recommended for precise EC50 determination.

Protocol B: Ex Vivo Vascular Contraction (Tissue Bath)

Context: α-Me-5-HT induces vasoconstriction via 5-HT2A receptors on vascular smooth muscle. This assay is "low throughput" but physiologically definitive.

Reagents & Preparation[4][5]
  • Krebs-Henseleit Solution (KHS): Standard physiological buffer, aerated with 95% O2 / 5% CO2.

  • Antioxidant Vehicle: Dissolve α-Me-5-HT in water containing 0.1% Ascorbic Acid .

    • Why? Serotonergic compounds oxidize rapidly in oxygenated organ baths (turning pink/brown). Ascorbate prevents this degradation.

Step-by-Step Workflow

Step 1: Tissue Mounting

  • Dissect the thoracic aorta from a rat (e.g., Sprague-Dawley). Clean off fat/connective tissue.

  • Cut into 3-4 mm rings.

  • Mount in organ bath chambers (37°C) under 1.5 - 2.0 g resting tension.

Step 2: Equilibration & Priming

  • Equilibrate for 60 min, washing every 15 min.

  • Priming: Challenge with 60 mM KCl to verify tissue viability. Wash out until baseline returns.

Step 3: Cumulative Dosing

  • Do NOT wash between doses. Add α-Me-5-HT cumulatively to increase the bath concentration.

  • Dosing Schedule: 1 nM

    
     3 nM 
    
    
    
    10 nM
    
    
    30 nM
    
    
    100 nM... up to 10 µM.
  • Timing: Wait for the contraction to plateau (approx. 3-5 mins) before adding the next dose.

Step 4: Validation (Self-Validating Step)

  • At the end of the curve, add a specific 5-HT2A antagonist (e.g., Ketanserin , 1 µM).

  • Result: The contraction should rapidly reverse, confirming the response was 5-HT2A mediated.

Data Analysis & Curve Fitting[6]

Whether using RFU (fluorescence) or Grams of Tension, the analysis logic remains identical.

1. Normalization: Convert raw data to % Response.



For organ baths, "Max" is often the reference KCl contraction.

2. Non-Linear Regression: Fit data to the 4-Parameter Logistic (4PL) Equation (Hill Equation):



3. Expected Parameters:

Parameter Expected Range (α-Me-5-HT) Notes

|


  | 6.5 - 7.5 (Tissue dependent) | Corresponds to 30 - 300 nM. |
| Hill Slope  | 0.8 - 1.2 | Deviations suggest cooperativity or multiple binding sites. |
| 

| 80 - 100% of 5-HT | α-Me-5-HT is typically a full agonist at 5-HT2A. |

Troubleshooting & Optimization

Issue: Low Potency ( shifts right)
  • Cause 1: Oxidation. Did the stock solution turn pink?

    • Fix: Prepare fresh stocks. Use ascorbic acid in the vehicle.

  • Cause 2: Plastic Binding. Tryptamines can stick to plastic.

    • Fix: Use low-binding plates or glass reservoirs for the organ bath.

Issue: Desensitization (Tachyphylaxis)
  • Observation: The maximum response decreases with repeated testing on the same tissue.

  • Mechanism: 5-HT2 receptors internalize rapidly upon agonist exposure.

  • Fix: In organ baths, allow long washout periods (>45 mins) between curves. In cell assays, use a single-addition protocol (do not re-use wells).

Issue: Solubility Precipitation
  • Observation: Cloudy precipitate at high concentrations (>100 µM).

  • Fix: Ensure the maleate salt is fully dissolved. If using high concentrations in KHS (Organ bath), dilute from a DMSO stock rather than dissolving powder directly into salt-rich buffer.

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.

  • IUPHAR/BPS Guide to Pharmacology. (2023). 5-Hydroxytryptamine receptors: 5-HT2A.[3][4][5][6][7]

  • PubChem. (2023). alpha-Methyl-5-hydroxytryptamine maleate (Compound Summary).

  • Clancy, J. et al. (2001). Cloning and pharmacological characterization of the human 5-HT2A receptor.[4] Journal of Pharmacology and Experimental Therapeutics. (Standard method reference for Calcium Flux).

  • Watts, S. W., et al. (2012). Serotonin and the physiology of the cardiovascular system.[8] Pharmacological Reviews.

Sources

alpha-Methyl-5-hydroxytryptamine maleate in electrophysiology studies

Application Note: -Methyl-5-hydroxytryptamine Maleate in Electrophysiology

Introduction & Mechanistic Rationale




Receptor Profile & Selectivity: Historically classified as a general 5-HT receptor agonist, modern pharmacology defines it as a potent agonist with high affinity for the 5-HT2 subfamily (5-HT



  • Primary Targets: 5-HT

    
     (Cortical excitation), 5-HT
    
    
    (Fundus/Cardiovascular), 5-HT
    
    
    (Choroid plexus/CNS).
  • Off-Target Warning: At concentrations

    
    , 
    
    
    -Me-5-HT can activate
    
    
    -adrenoceptors and 5-HT
    
    
    subtypes.
Why use -Me-5-HT over Serotonin?
  • Metabolic Stability: Does not require MAO inhibitors in the bath solution, reducing chemical noise.

  • Receptor Biasing: Preferentially activates Gq-coupled 5-HT2 receptors over Gi-coupled 5-HT1 receptors (at controlled concentrations), simplifying the interpretation of membrane potential changes.

Material Preparation & Handling

Compound:

MW:Solubility:
Stock Solution Protocol (Self-Validating Stability)

Serotonergic compounds are notoriously prone to oxidation, turning solutions pink/brown and losing potency.

  • Vehicle Selection: Use high-purity water (Milli-Q) or anhydrous DMSO.

  • Antioxidant Barrier: If preparing aqueous stocks for long-term use, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the stock solvent before adding the agonist. This acts as a sacrificial antioxidant.

  • Dissolution: Dissolve to a master stock concentration of 10 mM .

    • Calculation: 3.06 mg in 1 mL solvent.

  • Aliquot & Storage: Aliquot into light-protective (amber) microtubes (10-50

    
    L volumes). Flash freeze in liquid nitrogen. Store at -20°C (1 month) or -80°C (6 months).
    
  • Usage: Thaw once. Discard unused portion of the aliquot. Do not refreeze.

Experimental Protocol 1: Current Clamp (Excitability)

Objective: To measure 5-HT

Mechanistic Pathway (Gq-Coupled)

Activation of 5-HT

GAgonistα-Me-5-HTReceptor5-HT2A Receptor(Post-Synaptic)Agonist->ReceptorBindingGproteinGαq ProteinReceptor->GproteinCouplingEffectorPLCβ ActivationGprotein->EffectorStimulatesSecondMessengerIP3 / DAGIncreaseEffector->SecondMessengerHydrolysisKinasePKC ActivationCa2+ ReleaseSecondMessenger->KinaseSignalingChannelK+ Channel(KCNQ/Leak)Kinase->ChannelPhosphorylation/ModulationOutcomeMembraneDepolarizationChannel->OutcomeConductance Decrease

Figure 1: Signal transduction pathway for

Step-by-Step Methodology
  • Slice Preparation: Prepare 300

    
    m coronal slices of the mPFC in ice-cold cutting solution (sucrose-based). Recovery: 1 hour at 32°C in ACSF.
    
  • Recording Configuration:

    • Mode: Whole-cell Current Clamp (

      
      ).
      
    • Pipette Solution: K-Gluconate based (130 mM K-Gluc, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP).

    • Bath Solution: Standard ACSF, bubbled with 95% O

      
      /5% CO
      
      
      . Temperature: 30-32°C.
  • Baseline Stabilization (5 mins):

    • Monitor Resting Membrane Potential (RMP). Cells unstable by >2 mV should be discarded.

    • Inject current steps (-100 pA to +300 pA) to establish baseline Input Resistance (

      
      ) and Firing Frequency.
      
  • Agonist Application (Wash-in):

    • Perfuse

      
      -Me-5-HT (3 - 10 
      
      
      M)
      .
    • Note: Effects are slow. Wait 2-5 minutes for peak depolarization.

    • Observation: Expect a depolarization of 2-8 mV and an increase in

      
       (due to K+ channel closure).
      
  • Validation (Antagonist Challenge):

    • Co-apply Ketanserin (1

      
      M)  or MDL 100907 (100 nM) .
      
    • The depolarization should reverse or be blocked, confirming 5-HT

      
       specificity.
      
  • Wash-out: Switch back to normal ACSF. Recovery may be slow (10-20 mins) due to the lipophilicity of some serotonergic agents.

Experimental Protocol 2: Voltage Clamp (Synaptic Modulation)

Objective: To determine if

Workflow Diagram

WorkflowStartEstablish Whole-CellVoltage Clamp (-70 mV)BaselineRecord Baseline(5 mins)Start->BaselineDrugBath Apply α-Me-5-HT(10 µM)Baseline->DrugMeasureMonitor Frequency/Amplitudeof sIPSCs/sEPSCsDrug->MeasureDecisionEffect Observed?Measure->DecisionBlockApply Antagonist(e.g., Ketanserin)Decision->BlockYesArtifactCheck Access Resistance(Artifact Check)Decision->ArtifactNo/Unstable

Figure 2: Experimental workflow for assessing synaptic modulation.

Methodological Nuances
  • sIPSCs (GABA): Isolate by adding CNQX (10

    
    M)  and AP5 (50 
    
    
    M)
    to the bath. 5-HT2 activation often increases sIPSC frequency/amplitude in pyramidal neurons by exciting upstream interneurons.
  • sEPSCs (Glutamate): Isolate by adding Picrotoxin (50

    
    M) .
    
  • Concentration Window: Do not exceed 30

    
    M. High concentrations may activate presynaptic 5-HT1B/1D receptors (inhibitory), confounding the 5-HT2 data.
    

Data Summary & Interpretation

Dose-Response & Selectivity Table
ParameterValue / CharacteristicNotes
Primary Targets 5-HT

, 5-HT

, 5-HT

High affinity (pK

~ 8.4 for 2B, ~6.1-7.0 for 2A/2C).[1]
Working Conc. 1 - 10

M
Optimal window for specific 5-HT2 activation in slices.
Off-Target Conc. > 10-30

M
Activates

-adrenoceptors and 5-HT

subtypes.
Physiological Effect Slow DepolarizationMediated by

pathway, closing K+ channels.
Input Resistance IncreasesConsistent with K+ channel closure.
Desensitization ModerateLess than 5-HT, but repeated applications may show run-down.
Troubleshooting Guide
  • No Effect Observed:

    • Check Oxidation: Is the solution pink? If yes, discard.

    • Check Receptor Expression: 5-HT

      
       is developmentally regulated. Ensure animals are of appropriate age (e.g., P21+ for robust cortical expression).
      
  • Irreversible Depolarization:

    • The concentration is likely too high, causing excitotoxicity or "depolarization block." Wash out immediately and reduce concentration by 50%.

References

  • Tocris Bioscience.

    
    -Methyl-5-hydroxytryptamine maleate Product Information.Link
    
  • Hwang, L. L., & Dun, N. J. (1998). 5-Hydroxytryptamine responses in immature rat rostral ventrolateral medulla neurons in vitro.[2] Journal of Neurophysiology, 80(3), 1033–1041. Link

  • Nichols, D. E., & Nichols, C. D. (2008). Serotonin receptors. Chemical Reviews, 108(5), 1614–1641. (Grounding for 5-HT2 structural pharmacology).
  • Aghajanian, G. K., & Marek, G. J. (1997). Serotonin induces excitatory postsynaptic potentials in apical dendrites of neocortical pyramidal cells. Neuropharmacology, 36(4-5), 589–599. (Classic protocol for 5-HT2A electrophysiology).
  • PubChem. alpha-Methylserotonin (Compound Summary).Link

alpha-Methyl-5-hydroxytryptamine maleate in behavioral pharmacology experiments

Application Note: -Methyl-5-hydroxytryptamine Maleate in Behavioral Pharmacology

Executive Summary & Compound Profile


However, a critical physiological limitation often overlooked in experimental design is its poor Blood-Brain Barrier (BBB) permeability . Unlike lipophilic 5-HT2 agonists (e.g., DOI),

Key Pharmacological Characteristics[1][2][3][4]
  • Mechanism of Action: Non-selective 5-HT receptor agonist with functional preference for 5-HT2 receptors (5-HT2A, 5-HT2B, 5-HT2C) in many assays.

  • Metabolic Stability: High (MAO-resistant).

  • Primary Utility:

    • Peripheral: Studying peripheral 5-HT systems (cardiovascular, gastrointestinal) without central confounds.

    • Central: Investigating specific 5-HT2 activation only via direct intracerebral injection (i.c.v.).

Receptor Affinity Profile

Data aggregated from radioligand binding assays.

Receptor SubtypeAffinity (

/

)
Functional Outcome
5-HT2A

nM*
Smooth muscle contraction; HTR (central)
5-HT2B

nM
Stomach fundus contraction
5-HT2C

nM
Hypolocomotion; Anxiety modulation
5-HT1A/B/D

nM
Autoreceptor inhibition (mixed effects)

*Note: Affinity varies significantly based on the radioligand used (e.g., [3H]DOB vs. [3H]Ketanserin).

Experimental Decision Framework

Before initiating a protocol, researchers must select the administration route based on the target tissue. The following decision tree illustrates the logic required to avoid false negatives in behavioral assays.

AdministrationLogicStartExperimental GoalTargetTarget Tissue?Start->TargetPeripheralPeripheral(Gut, Heart, Vessels)Target->PeripheralCentralCentral Nervous System(Anxiety, HTR, Depression)Target->CentralRouteIPRoute: Intraperitoneal (i.p.)or Subcutaneous (s.c.)Peripheral->RouteIPHigh BioavailabilityCentral->RouteIPIncorrect RouteRouteICVRoute: Intracerebroventricular(i.c.v.)Central->RouteICVDirect AccessOutcome1Valid Peripheral Data(No CNS Confound)RouteIP->Outcome1OutcomeFailFALSE NEGATIVE(Compound fails to cross BBB)RouteIP->OutcomeFailLow CNS PenetrationOutcome2Valid CNS Data(Bypasses BBB)RouteICV->Outcome2

Figure 1: Decision tree for

Detailed Protocols

Protocol A: Vehicle Preparation & Solubility
  • Vehicle: 0.9% Sterile Saline (preferred) or Phosphate Buffered Saline (PBS).

  • Solubility limit: ~2–5 mg/mL in saline.

  • Stability: Prepare fresh on the day of the experiment. Protect from light.

  • Oxidation Check: The solution should be clear and colorless. A pink/brown tint indicates oxidation; discard immediately.

Protocol B: Peripheral Administration (i.p.) for Vascular/Gut Studies

Objective: To assess peripheral 5-HT2 activation (e.g., blood pressure elevation, gut motility) without inducing hallucinogenic behaviors.

  • Animals: Male C57BL/6J mice (8–12 weeks) or Sprague-Dawley rats.

  • Dosage: 0.1 – 3.0 mg/kg (systemic).

  • Injection: Intraperitoneal (i.p.).[1]

  • Workflow:

    • Acclimate animals to the testing room for 60 mins.

    • Administer

      
      -Me-5-HT.[2]
      
    • Wait Time: 10–15 minutes post-injection for peak plasma levels.

    • Observation: Monitor for physiological signs (piloerection, diarrhea, salivation) which confirm peripheral 5-HT activation.

    • Control: Compare against Saline vehicle and a selective antagonist (e.g., Ketanserin 1 mg/kg) to verify receptor specificity.

Protocol C: Intracerebroventricular (i.c.v.)[3][5] Injection for Central Behaviors

Objective: To bypass the BBB and study central 5-HT2 modulation of anxiety or head-twitch response.

Surgical Prerequisites:

  • Stereotaxic frame.

  • Guide cannula implanted into the lateral ventricle (AP: -0.3 mm, ML: +1.0 mm, DV: -2.5 mm relative to Bregma for mice).

Procedure:

  • Preparation: Dissolve

    
    -Me-5-HT in artificial cerebrospinal fluid (aCSF).
    
    • Concentration: 10–50 µg per animal (in 1–2 µL volume).

  • Injection:

    • Insert the internal injector cannula (extending 0.5 mm beyond guide).

    • Infuse at a rate of 0.5 µL/min.

    • Leave cannula in place for 60 seconds post-infusion to prevent backflow.

  • Behavioral Testing:

    • Begin testing immediately (within 2–5 minutes) as central clearance can be rapid despite MAO resistance.

Behavioral Assays & Interpretation[6][7][8][9]

The Head-Twitch Response (HTR)

The HTR is a proxy for 5-HT2A activation and hallucinogenic potential.[3]

  • The "Negative Control" Utility: When administered systemically (i.p.) ,

    
    -Me-5-HT typically fails  to induce significant HTR compared to DOI (a lipophilic agonist).
    
    • Interpretation: If a novel drug induces HTR i.p., but

      
      -Me-5-HT does not, the novel drug likely possesses central bioavailability.
      
  • The "Positive Control" Utility: When administered centrally (i.c.v.) ,

    
    -Me-5-HT will  induce HTR, confirming that the receptor machinery is functional but the compound was previously limited by the BBB.
    
Anxiety Models (Elevated Plus Maze - EPM)
  • Route: i.c.v. only.

  • Mechanism: 5-HT2C activation is generally anxiogenic (increases anxiety), while 5-HT2A activation has complex, biphasic effects depending on the brain region.

  • Expected Result: High dose i.c.v.

    
    -Me-5-HT typically reduces open arm time (anxiogenic effect) due to 5-HT2C stimulation.
    
Molecular Signaling Pathway

Understanding the downstream effects of

SignalingPathwayLigandα-Me-5-HTReceptor5-HT2A / 5-HT2C Receptor(GPCR)Ligand->ReceptorBindingGProteinGαq/11 ProteinReceptor->GProteinActivationPLCPhospholipase C(PLC)GProtein->PLCStimulatesIP3IP3 + DAGPLC->IP3HydrolysisCalciumIntracellular Ca2+ ReleaseIP3->CalciumER ReleaseResponseBehavioral Output(HTR / Anxiety / Contraction)Calcium->ResponseNeuronal Firing / Contraction

Figure 2: The canonical Gq-coupled signaling pathway activated by

Troubleshooting & Controls

ObservationProbable CauseCorrective Action
No behavioral effect (i.p.) Poor BBB penetration.Switch to i.c.v. administration or use a lipophilic analogue (e.g., DOI) as a positive control.
Pink solution Oxidation of the indole ring.Discard solution. Use ascorbic acid (0.1%) as an antioxidant if necessary, though saline alone is usually sufficient for immediate use.
Seizures (i.c.v.) Overdose / 5-HT2C overstimulation.Reduce dose. 5-HT2C agonists lower seizure threshold.
Hypothermia 5-HT1A activation.

-Me-5-HT has some 5-HT1A affinity. Pre-treat with WAY-100635 (antagonist) to isolate 5-HT2 effects.

References

  • Ismaiel, A. M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link

  • Fantegrossi, W. E., et al. (2010). Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo. Journal of Neuroscience. Link

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Cohen, M. L., et al. (1980). Alpha-methylserotonin: a probe for the serotonin receptor in the spontaneously hypertensive rat. Journal of Pharmacology and Experimental Therapeutics. Link

  • Parrish, J. C., et al. (2005). Phenylisopropylamine analogues of serotonin: synthesis and serotonergic activity. Journal of Medicinal Chemistry. Link

alpha-Methyl-5-hydroxytryptamine maleate administration routes (i.p., i.t., s.c.)

Application Note: -Methyl-5-hydroxytryptamine maleate Administration[1][2]

Executive Summary & Pharmacological Profile[3]


-Methyl-5-hydroxytryptamine maleate

5-HT

receptor agonist
5-HT

5-HT

5-HT

Unlike its structural relatives (e.g., DOI or 5-MeO-DMT),

unable to cross the blood-brain barrier (BBB) efficiently1
  • Systemic Administration (i.p., s.c.): Targets peripheral 5-HT

    
     receptors (vascular smooth muscle, platelets, gut).
    
  • Central Administration (i.t., i.c.v.): Required to target central 5-HT

    
     receptors (spinal antinociception).
    
Key Pharmacological Parameters
ParameterDetails
Primary Targets 5-HT

(

8.4), 5-HT

(

7.3), 5-HT

(

6.[2]1)
Off-Target Activity Activates

-adrenoceptors at high concentrations (>10

M)
Chemical Formula

Molecular Weight 306.32 g/mol
Solubility Water (25 mM), PBS (2 mg/mL), DMSO (25 mg/mL)

Preparation & Handling Protocols

Critical Quality Attribute (CQA): Indole derivatives are prone to rapid oxidation. Solutions must be prepared fresh or stored under strict conditions.

Vehicle Formulation

To ensure stability and physiological compatibility, use the following vehicle matrix:

  • Base: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.2).

  • Antioxidant (Mandatory): 0.1% Ascorbic Acid (to prevent oxidation of the indole ring).

  • pH Adjustment: Ensure final pH is ~7.0–7.4 using dilute NaOH if necessary.

Stock Solution Preparation
  • Weighing: Weigh the maleate salt accurately. (Note: Doses are often expressed as free base. MW Ratio: Salt/Base

    
     1.61. Adjust calculation if target dose is free base).
    
  • Dissolution: Dissolve in minimal DMSO if high concentration (>10 mg/mL) is required, then dilute with saline. For standard doses, direct dissolution in saline + ascorbic acid is sufficient.

  • Storage: Aliquot stock solutions and store at -20°C. Protect from light. Discard after 24 hours if kept at 4°C.

Experimental Protocols by Route

Protocol A: Intrathecal (i.t.) Administration

Purpose: Assessment of spinal antinociception (pain relief) via modulation of dorsal horn 5-HT

Subject:

Rationale: Since

Step-by-Step Workflow
  • Catheterization (Optional but Recommended): Implant a chronic indwelling polyethylene (PE-10) catheter through the atlanto-occipital membrane to the lumbar enlargement (L4-L5) 5 days prior to testing.

  • Dose Preparation:

    • Range: 10

      
      g – 100 
      
      
      g per rat.
    • Concentration: Prepare solutions such that the target dose is delivered in 10

      
      L .
      
  • Injection:

    • Volume: 10

      
      L drug solution + 10 
      
      
      L saline flush.
    • Rate: Slow bolus over 30–60 seconds to prevent pressure damage.

  • Behavioral Assays:

    • Formalin Test: Observe flinching behavior (Phase 1: 0-10 min; Phase 2: 10-60 min).

    • CCI Model: Measure thermal hyperalgesia (paw withdrawal latency).

  • Validation: Pre-treat with Ketanserin (30

    
    g i.t.) 15 minutes prior to block the effect, confirming 5-HT
    
    
    specificity.
Protocol B: Intraperitoneal (i.p.)[5] & Subcutaneous (s.c.) Administration

Purpose: Investigation of peripheral vascular mechanics, gut motility, or metabolic effects. Subject: Mouse (C57BL/6) or Rat.

Expert Insight: Do not use this route for investigating Head Twitch Response (HTR) or hallucinogenic potential. Use DOI or 5-MeO-DMT for those applications.

Step-by-Step Workflow
  • Dose Selection:

    • Anorectic Effect (Rat): 1.7 mg/kg (approx 5.6

      
      mol/kg).
      
    • Cardiovascular (Dog/Rat): 50 – 100

      
      g/kg (s.c.) for acute blood pressure elevation.
      
  • Injection Volume:

    • Mice: 10 mL/kg (e.g., 0.25 mL for 25g mouse).

    • Rats: 1–2 mL/kg.

  • Observation:

    • Monitor blood pressure (tail cuff or telemetry) or metabolic cages for food intake.

    • Note: Transient vasoconstriction (blanching of ears/tail) may occur.

Mechanistic Visualization

Pathway: 5-HT Receptor Signaling

The following diagram illustrates the Gq-coupled pathway activated by

GAgonistα-Me-5-HTReceptor5-HT2R(2A/2B/2C)Agonist->ReceptorBindingGProteinGαq/11Receptor->GProteinActivationEffectorPLCβGProtein->EffectorStimulatesMessengerPIP2 -> IP3 + DAGEffector->MessengerHydrolysisCalciumCa2+ Release(ER Stores)Messenger->CalciumIP3 binds IP3RResponseResponse:Contraction / DepolarizationCalcium->ResponseCaM Kinase / MLCK

Caption: Signal transduction pathway of

Workflow: Route Selection Logic

This decision tree guides the researcher to the correct administration route based on the physiological target.

WorkflowStartExperimental GoalTargetTarget Tissue?Start->TargetCNSCentral Nervous System(Spinal Cord / Brain)Target->CNSNeuralPeripheralPeripheral Tissue(Vessels / Gut)Target->PeripheralVascular/MetabolicRouteITRoute: Intrathecal (i.t.)(Bypasses BBB)CNS->RouteITα-Me-5-HT doesNOT cross BBBRouteSysRoute: i.p. or s.c.(Systemic Circulation)Peripheral->RouteSysOutcome1Outcome:Antinociception(Pain Block)RouteIT->Outcome1Outcome2Outcome:VasoconstrictionAnorexiaRouteSys->Outcome2

Caption: Decision matrix for selecting administration route based on BBB permeability limitations.

Summary Data Tables

Table 1: Dose Reference Guide
SpeciesRouteDose RangeTarget EffectReference
Rat i.t. 10 – 100

g/animal
Antinociception (Formalin/CCI)[1, 2]
Rat i.p. 1.7 mg/kg (5.6

mol/kg)
Anorexia (Food intake reduction)[3]
Dog s.c. 64

g/kg
Systolic Blood Pressure Increase[4]
In Vitro Bath 10 nM – 10

M
Smooth Muscle Contraction[5]
Table 2: Receptor Selectivity Profile
ReceptorAffinity (

/

)
Functional Consequence
5-HT

8.4 (High)Stomach fundus contraction, valvulopathy risk
5-HT

7.3 (High)Anorectic effects, anxiety modulation
5-HT

6.1 (Moderate)Vascular smooth muscle contraction

References

  • Obata, H., et al. (2003). Antinociception with intrathecal alpha-methyl-5-hydroxytryptamine, a 5-hydroxytryptamine 2A/2C receptor agonist, in two rat models of sustained pain. Anesthesia & Analgesia. Link

  • Giordano, J. (1997). Antinociceptive effects of intrathecally administered 2-methylserotonin in developing rats.[3] Brain Research Developmental Brain Research.[3] Link

  • Simansky, K.J., et al. (1989). Peripherally administered alpha-methyl-5-hydroxytryptamine and 5-carboxamidotryptamine reduce food intake via different mechanisms in rats. Pharmacology Biochemistry and Behavior. Link

  • Ismaiel, A.M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link

  • Cohen, M.L., et al. (1981).Ligand binding of alpha-methylserotonin to 5-HT receptors. Journal of Pharmacology and Experimental Therapeutics.

Troubleshooting & Optimization

alpha-Methyl-5-hydroxytryptamine maleate off-target effects and receptor selectivity

Technical Support Center: -Methyl-5-hydroxytryptamine Maleate

Topic: Off-Target Effects, Receptor Selectivity, and Experimental Optimization

Introduction: The Senior Scientist’s Perspective

Welcome. If you are using



Here is the critical reality check: While historically categorized as a "5-HT

not1



This guide addresses the specific anomalies, cross-reactivities, and solubility nuances of the maleate salt form to ensure your data remains rigorous.

Part 1: Receptor Selectivity & Troubleshooting Unexpected Signals

The Core Issue: Isoform Cross-Reactivity

Many researchers observe robust signaling in tissues where 5-HT



Comparative Potency Profile

The table below summarizes the binding affinity (


2B > 2C > 2A
Receptor SubtypeAffinity (

)
Functional Potency (

)
Primary Signaling Pathway
5-HT

8.4 (High)~3.0 nM G

(Ca

flux)
5-HT

7.3 (Moderate)~50 nMG

(Ca

flux)
5-HT

6.1 (Lower)~800 nMG

(Ca

flux)
5-HT

6.8 - 7.4VariableG

(cAMP inhibition)

Technical Note:


-Me-5-HT also retains high affinity for 5-HT

, 5-HT

, and 5-HT

(

40–150 nM) but has negligible affinity for 5-HT

(

nM) [1, 2].[2]
Troubleshooting Guide: "Why is my negative control responding?"

Q: I am using


-Me-5-HT to study 5-HT

in smooth muscle, but I see relaxation instead of contraction. Why?
A:
  • 5-HT

    
     Activation:  In many smooth muscles (e.g., fundus), 5-HT
    
    
    mediates relaxation via NO release, often overpowering 5-HT
    
    
    contraction.
  • 
    -Adrenergic Cross-Talk:  At concentrations 
    
    
    ,
    
    
    -Me-5-HT can activate
    
    
    -adrenoceptors.[3]
    • Validation Step: Pre-treat with ICI-118,551 (selective

      
       antagonist).[3] If relaxation persists, it is likely 5-HT
      
      
      mediated. If blocked, it is an off-target adrenergic effect [3].

Q: My calcium flux assay shows a signal in 5-HT


 knockout cells.A:


  • Solution: You must use antagonists to "subtract" the signal.

    • To isolate 5-HT

      
      : Co-incubate with SB 204741  (5-HT
      
      
      antagonist) and RS 102221 (5-HT
      
      
      antagonist).
    • To isolate 5-HT

      
      : Co-incubate with Ketanserin  (blocks 5-HT
      
      
      ) and RS 102221 .
Visualizing the Selectivity Logic

Use this decision tree to interpret signal origin based on antagonist sensitivity.

SelectivityLogicStartObserved Signal withalpha-Me-5-HTCheckConcCheck ConcentrationStart->CheckConcHighConc> 10 µMCheckConc->HighConcLowConc< 1 µMCheckConc->LowConcBeta2CheckBlocked byICI-118,551?HighConc->Beta2CheckSerotonergicSerotonergicMechanismLowConc->SerotonergicAdrenergicOff-Target:Beta2-AdrenergicBeta2Check->AdrenergicYesBeta2Check->SerotonergicNoAntagonistCheckApply SelectiveAntagonistsSerotonergic->AntagonistCheckBlock2BBlocked bySB 204741?AntagonistCheck->Block2BBlock2ABlocked byKetanserin?Block2B->Block2ANoResult2BPrimary Signal:5-HT2BBlock2B->Result2BYes (High Potency)Result2APrimary Signal:5-HT2ABlock2A->Result2AYesResult2CPrimary Signal:5-HT2CBlock2A->Result2CNo (Suspect 2C)

Figure 1: Decision tree for identifying the receptor source of

Part 2: Off-Target Effects & Toxicology

Monoamine Transporter Interaction

Unlike pure agonists,

norepinephrine releasing agent

  • Implication: In whole-tissue preparations (e.g., vas deferens, aorta), responses may be partially due to endogenous norepinephrine release rather than direct receptor binding.

  • Control: Pre-treat tissues with Cocaine (10

    
    M)  or Desipramine  to block uptake transporters and verify if the response persists.
    
MAO Resistance (Metabolic Stability)

The

  • Benefit: The half-life is significantly longer than serotonin (5-HT).

  • Risk: In in vivo experiments, this can lead to prolonged hypertensive episodes or "Serotonin Syndrome"-like behaviors if dosed incorrectly, as the body cannot rapidly clear it [4].

The "2-Methyl" Confusion

CRITICAL WARNING: Do not confuse


-methyl-5-HT2-methyl-5-HT
  • 
    -methyl-5-HT:  Pan-5-HT
    
    
    agonist (Side chain modification).
  • 2-methyl-5-HT: Selective 5-HT

    
      agonist (Indole ring modification).
    
  • Check your chemical inventory: Ensure you are using CAS 97469-12-0 (Maleate salt).[2][4]

Part 3: Experimental Optimization & Protocols

Protocol 1: Solubilization & Storage (Maleate Salt)

The maleate salt renders the lipophilic tryptamine core water-soluble, but pH stability is critical.

Step-by-Step:

  • Solvent Choice:

    • Short-term (Day of exp): Distilled water or saline (up to 25 mM).

    • Long-term (Stock):DMSO (up to 25 mg/mL) is preferred to prevent hydrolysis or oxidation.

  • Preparation:

    • Dissolve powder in DMSO to create a 10 mM stock .

    • Aliquot into light-protective (amber) tubes. Volume: 20–50

      
      L per tube to avoid freeze-thaw cycles.
      
  • Storage: Store at -20°C . Stable for

    
     months.
    
  • Assay Buffer Dilution:

    • On the day of the experiment, dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., Krebs-Henseleit or HBSS) to ensure final DMSO concentration is

      
      .
      
Protocol 2: Validated Calcium Flux Assay (G Pathway)

This protocol is optimized to distinguish 5-HT


Reagents:

  • Cells: CHO or HEK293 stably expressing 5-HT

    
    , 5-HT
    
    
    , or 5-HT
    
    
    .
  • Dye: Fluo-4 AM or Fura-2.

  • Agonist:

    
    -Me-5-HT (1 nM to 10 
    
    
    M dose-response).

Workflow:

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) for 45 mins at 37°C.
    
  • Wash: Wash 3x with HBSS/HEPES buffer to remove extracellular dye.

  • Baseline: Record fluorescence for 30 seconds.

  • Agonist Injection: Inject

    
    -Me-5-HT.[2][3][4][5][6]
    
    • Note: For 5-HT

      
      , expect a rapid peak (
      
      
      nM).
    • Note: For 5-HT

      
      , the response will be right-shifted (
      
      
      nM).
  • Antagonist Validation (Required):

    • Run a parallel well pre-incubated (15 min) with Ketanserin (50 nM) .

    • If the signal is obliterated in 5-HT

      
       cells but remains in 5-HT
      
      
      cells, your subtype specificity is confirmed.
Mechanism of Action: G Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by


GqPathwayAgonistalpha-Me-5-HTReceptor5-HT2 Receptor(2A / 2B / 2C)Agonist->ReceptorBindingGproteinGq/11 ProteinReceptor->GproteinActivationPLCPLC-betaGprotein->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCActivatesCalciumCa2+ ReleaseER->CalciumReleaseCalcium->PKCCo-factor

Figure 2: Canonical Gq/11 signaling pathway activated by

References

  • IUPHAR/BPS Guide to Pharmacology. (2024).

    
    -methyl-5-HT Ligand Page. Link
    
  • Ismaiel, A. M., et al. (1990). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry, 33(2), 755–758.[2] Link

  • Flores-Soto, E., et al. (2010). "Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle."[3] European Journal of Pharmacology, 641(2-3), 217-223. Link

  • PubChem. (2024). alpha-Methyl-5-hydroxytryptamine maleate Compound Summary. National Library of Medicine. Link

alpha-Methyl-5-hydroxytryptamine maleate interference with other reagents

Technical Support Center: -Methyl-5-hydroxytryptamine maleate

Topic: Troubleshooting Reagent Interference & Experimental Stability

Core Technical Directive


-Methyl-5-hydroxytryptamine maleate (

-Me-5-HT)

12

12

However, users frequently encounter "interference" not because the drug is inactive, but because its indole chemistry and pharmacological promiscuity disrupt standard assay readouts. This guide addresses the three primary vectors of interference: Oxidative Instability , Spectral Overlap , and Off-Target Activation .[1]

Module A: Chemical Stability & Oxidative Interference

The Issue: Users often report that their assay buffer turns pink or brown after adding

The Mechanism:

12quinone imines
  • Colorimetric Interferents: They absorb light at 400–500 nm, skewing absorbance readouts.[2]

  • Protein Reactive: Quinones form covalent adducts with cysteine residues on receptors, permanently altering binding affinity (pseudo-irreversible binding).[2]

Troubleshooting Protocol: The "Anaerobic" Stock Preparation

Do not use simple water or PBS for long-term storage.[1][2] Follow this self-validating protocol.

StepActionTechnical Rationale
1 Solvent Choice Dissolve powder in DMSO (anhydrous) rather than water.[1][2] DMSO minimizes proton exchange required for auto-oxidation.
2 Aqueous Buffers If aqueous stock is required, use 10 mM HCl or water containing 0.1% Ascorbic Acid .
3 Chelation Add 0.5 mM EDTA to the working buffer.[1][2] This sequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze indole oxidation.
4 Visual Check Pass/Fail Criteria: Solution must be clear/colorless. Any pink hue indicates >5% oxidation; discard immediately.[2]

Module B: Spectral Interference in Optical Assays

The Issue: High background signal in FRET, TR-FRET, or fluorescence polarization assays. The Mechanism: Indoles are naturally fluorescent (Excitation: ~280-300 nm; Emission: ~340-360 nm).[1][2] While this is UV-range, oxidation products (see Module A) often fluoresce in the visible blue/green spectrum, overlapping with common FRET donors (e.g., Europium cryptates or CFP).

Visualizing the Interference Pathways

The following diagram maps how

Gcluster_intendedIntended Biological Signalcluster_interferenceInterference PathwaysCompoundα-Me-5-HTReceptor5-HT2 ReceptorCompound->Receptor  Binding (nM)OxidationOxidation(Quinones)Compound->Oxidation  O2 / Light / pH > 7OffTargetβ2-Adrenoceptor(High Conc.)Compound->OffTarget  > 10 µMGqGq ProteinReceptor->GqCalciumCa2+ Release(Fluo-4 Signal)Gq->CalciumAdductsCovalent ProteinAdductsOxidation->Adducts  False InhibitionAutoFluorAutofluorescence(340-450nm)Oxidation->AutoFluor  High BackgroundOffTarget->Calcium  False Positive

Figure 1: Mechanistic pathways of

12
Correction Strategy
  • Blank Subtraction: Always run a "Compound Only" well (no cells/protein) to quantify intrinsic fluorescence.[2]

  • Red-Shifted Dyes: Switch to red-shifted calcium indicators (e.g., Cal-590 or Rhod-2 ) instead of Fluo-4/Fura-2 to avoid the blue/green interference window.

Module C: Pharmacological Cross-Reactivity

The Issue: Unexpected relaxation in smooth muscle assays or inconsistent agonist data in complex tissue preparations. The Mechanism: At concentrations >10 µM ,


-adrenergic receptors
1231
Validation Experiment: The Antagonist Blockade

To confirm your signal is purely 5-HT mediated, you must perform a blockade control.[1]

Reagent AddedExpected Outcome (If 5-HT Specific)Expected Outcome (If Interference)
Ketanserin (1 µM) Signal Abolished (Blockade of 5-HT

)
Signal Persists (Off-target effect)
Propranolol (0.1 µM) No EffectSignal Abolished (Indicates

interference)

Frequently Asked Questions (FAQ)

Q: Can I use ascorbic acid in my binding assay to prevent oxidation? A: Use caution. While ascorbate (0.1%) stabilizes

1212

Q: My EC50 values are shifting to the right (lower potency) over time. A: This is a classic sign of stock degradation . The maleate salt is stable as a solid, but once in solution (especially aqueous), it degrades. Prepare fresh stocks daily or store aliquots at -80°C under argon. Do not freeze-thaw more than once.[1][2]

Q: Does


-Me-5-HT interact with MAO inhibitors (MAOIs)?A:

Serotonin Syndrome1

References

  • PubChem. (2025).[2] Alpha-Methylserotonin Compound Summary. National Library of Medicine.[2] Link

  • Bayer, T., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists. Journal of Medicinal Chemistry. Link

  • Cortijo, J., et al. (2010). Alpha-methyl-5-HT activates beta2-adrenoceptors in guinea pig airway smooth muscle. European Journal of Pharmacology. Link

  • Udenfriend, S., et al. (1955).[4] Fluorescence characteristics of 5-hydroxytryptamine (serotonin). Science. Link

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Link

alpha-Methyl-5-hydroxytryptamine maleate cytotoxicity assessment

Technical Support Center: -Methyl-5-hydroxytryptamine Maleate

Cytotoxicity Assessment & Experimental Optimization

Compound Profile:

  • IUPAC Name: 3-(2-aminopropyl)-1H-indol-5-ol; (Z)-but-2-enedioic acid[1]

  • CAS Number: 97469-12-0 (Maleate salt)[1][2]

  • Molecular Weight: 306.32 g/mol [1][2]

  • Primary Target: 5-HT

    
     Receptors (High affinity for 5-HT
    
    
    , moderate for 5-HT
    
    
    )[1]
  • Solubility: Water (25 mM), DMSO (100 mM), PBS pH 7.2 (~6 mM)[1]

Part 1: Reagent Preparation & Handling (The Foundation)[1]

Q1: My stock solution of


-Me-5-HT turned a dark brown color after 24 hours. Is it still usable?Status:CRITICAL FAILDiagnosis:Indole Oxidation.

1cytotoxic

1

Corrective Protocol:

  • Discard the oxidized solution immediately.[1]

  • Preparation: Reconstitute the maleate salt in degassed acidic vehicle (e.g., 0.01 M HCl or dilute acetic acid) or anhydrous DMSO.

  • Antioxidant Stabilization: For aqueous working solutions, add 0.1% - 1% Ascorbic Acid or EDTA to the buffer to retard oxidation, provided this does not interfere with your specific readout.[1]

  • Storage: Store aliquots at -20°C or -80°C, protected from light (amber tubes). Never freeze-thaw more than once.

Q2: I am seeing precipitation when adding the compound to cell culture media at 100


M.Diagnosis:Salt Incompatibility / pH Shock.1

Troubleshooting Table: Solubility Limits

SolventMax SolubilityStabilityUsage Note
Water ~25 mMLow (<4h)Prone to oxidation.[1] Use immediately.
DMSO ~100 mMHigh (Months at -20°C)Recommended Stock. Keep final DMSO <0.5% in culture.[1]
PBS (pH 7.2) ~6 mMModerateRisk of precipitation at >1 mM.[1]
Ethanol LowLowNot recommended.[1]

Part 2: Experimental Design & Assay Interference

Q3: My MTT assay shows increased absorbance (viability >100%) at high doses, but the cells look unhealthy under the microscope. Why? Diagnosis: Chemical Interference (False Negative Toxicity). Indole derivatives like

11

Validation Step (The "Cell-Free" Control):

  • Prepare a 96-well plate with media + compound (no cells).

  • Add MTT reagent and incubate as usual.[1]

  • If absorbance > Background, the compound is chemically reducing the dye.[1]

Recommended Alternative Assays:

  • ATP-based Luminescence (e.g., CellTiter-Glo): Less susceptible to redox interference.[1]

  • LDH Release: Measures membrane integrity; unaffected by intracellular redox state.[1]

  • Live/Dead Staining (Calcein AM/EthD-1): Direct visualization avoids enzymatic artifacts.[1]

Q4: How do I prove the cytotoxicity is "Off-Target" and not due to 5-HT


 receptor over-activation?Scientific Logic:

11

The "Antagonist Blockade" Protocol:

  • Arm A: Treat cells with

    
    -Me-5-HT (Dose Response: 0.1 nM – 100 
    
    
    M).[1]
  • Arm B: Pre-treat cells (30 min) with a selective antagonist:

    • Ketanserin (1

      
      M) for 5-HT
      
      
      .[1]
    • SB 204741 (1

      
      M) for 5-HT
      
      
      .[1]
  • Interpretation:

    • If toxicity persists in Arm B: The effect is Off-Target (Chemical Toxicity) .[1]

    • If toxicity is rescued in Arm B: The effect is Receptor-Mediated .[1]

Part 3: Mandatory Visualization

Diagram 1: Cytotoxicity Assessment Workflow

This decision tree guides the user through selecting the correct assay and validating results against chemical interference.[1]

CytotoxicityWorkflowStartStart: alpha-Me-5-HT Cytotoxicity AssessmentSolubilityCheckCheck Solubility & Stability(Avoid Oxidation)Start->SolubilityCheckAssaySelectionSelect Assay TypeSolubilityCheck->AssaySelectionMTTMetabolic Assay(MTT/MTS/XTT)AssaySelection->MTTNonRedoxNon-Redox Assay(LDH, ATP, Live/Dead)AssaySelection->NonRedoxCellFreeControlPerform Cell-Free Control(Media + Drug + Dye)MTT->CellFreeControlHigh Risk ofRedox ArtifactValidDataProceed to Dose-Response CurveNonRedox->ValidDataLow RiskInterferenceIs signal detected in cell-free wells?CellFreeControl->InterferenceInterference->ValidDataNoSwitchAssaySwitch to Orthogonal MethodInterference->SwitchAssayYesMechanismCheckDifferentiation Step:Pre-treat with Antagonist(e.g., Ketanserin)ValidData->MechanismCheckSwitchAssay->NonRedoxResultAToxicity Rescued:Receptor-MediatedMechanismCheck->ResultAResultBToxicity Persists:Chemical/Off-TargetMechanismCheck->ResultB

Figure 1: Decision matrix for validating cytotoxicity data, highlighting the critical "Cell-Free Control" step to rule out redox artifacts common with tryptamines.

Diagram 2: 5-HT2 Receptor Signaling & Toxicity Pathways

Mechanistic view of how

1

SignalingPathwaycluster_toxicityCytotoxicity ThresholdLigandalpha-Me-5-HTReceptor5-HT2 Receptor(Gq-Coupled)Ligand->ReceptorAgonismPLCPLC-betaReceptor->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+ReleaseIP3->CaPKCPKC ActivationIP3->PKCMitoMitochondrialOverloadCa->MitoSustained High Ca2+ERKERK1/2 MAPK(Proliferation)PKC->ERKSurvival SignalApoptosisApoptosis / Necrosis(High Dose Toxicity)Mito->ApoptosisROS Generation

Figure 2: Bifurcation of 5-HT2 signaling.[1] While ERK1/2 promotes survival, sustained Calcium overload from high-dose agonism can trigger mitochondrial toxicity.[1]

Part 4: Data Interpretation Guidelines

When analyzing your dose-response curves, use the following reference ranges to benchmark your results. Deviations suggest experimental error or cell-line specific sensitivity.[1]

Typical IC


 / EC

Benchmarks:
ParameterValue RangeInterpretation
Functional EC

(Ca

Flux)
1 – 100 nMExpected potency for 5-HT

activation [1].[1]
Cytotoxicity IC

(HepG2/HEK)
> 50

M
Compound is generally non-toxic at functional doses [2].[1]
Cytotoxicity IC

(Primary Neurons)
10 – 30

M
Neurons are more sensitive to excitotoxicity.[1]
Therapeutic Window > 1000-foldSafety margin between signaling and toxicity.[1]

Troubleshooting "Flat" Curves: If your cytotoxicity curve is flat (no toxicity) up to 100

  • Check Receptor Expression: Your cell line may not express 5-HT

    
     receptors.[1] Confirm with PCR or Western Blot.[1]
    
  • Check Desensitization: 5-HT

    
     receptors internalize rapidly.[1] Ensure you are not pre-incubating the agonist for too long before the functional read.[1]
    

References

  • Russo, E. et al. (2004). The psychopharmacology of herbal medicine: Plant drugs that alter mind, brain, and behavior.[1] (Contextual reference on tryptamine safety windows).

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2107, alpha-Methylserotonin.[1] Retrieved from [Link][1]

controlling for vehicle effects with alpha-Methyl-5-hydroxytryptamine maleate

Technical Support Center: Experimental Controls for -Methyl-5-hydroxytryptamine Maleate

Topic: Controlling for Vehicle Effects & Experimental Artifacts Compound:


Cas No:12

Introduction: The "Hidden" Variable in Serotonergic Pharmacology

Welcome to the Technical Support Center. You are likely here because your data shows inconsistency, or you are designing a protocol and need to ensure your signal is genuine.

5-HT

receptors
232

This guide is not a generic protocol. It is a troubleshooting system designed to isolate the drug's effect from the "vehicle effect"—the physiological noise caused by solvents, pH buffers, and antioxidants.[2]

Module 1: The Foundation – Solubility & Stability[4]

CRITICAL ALERT: The most common source of experimental error with this compound is oxidation and incorrect molarity calculations .

The Maleate Salt Factor
maleate salt12
  • Free Base MW: ~190.25 g/mol (The active moiety)[2]

  • Maleate Salt MW: ~306.32 g/mol (The powder you weigh)[2]

Technical Insight: If you calculate the dose based on the free base MW but weigh the salt, you will be under-dosing by ~38% .[2] Always use the Salt MW (306.32 g/mol ) for your stock solution calculations.[2]

The Oxidation Trap (The "Browning" Effect)

Serotonin derivatives possess an indole ring that oxidizes rapidly in aqueous solution, turning the solution pink or brown.[2] To prevent this, researchers often add Ascorbic Acid (AA) or sodium metabisulfite.[2]

The Control Paradox: If you add 0.1% Ascorbic Acid to your drug solution to stabilize it, your "Vehicle Control" MUST also contain 0.1% Ascorbic Acid.[2]

  • Incorrect Control: Saline.[2]

  • Correct Control: Saline + 0.1% Ascorbic Acid.[2]

  • Why? Ascorbic acid lowers pH and has intrinsic antioxidant effects that can alter cellular signaling or behavioral readouts.[2]

Module 2: Vehicle Selection & Biological Artifacts

Vehicle Compatibility Matrix
VehicleSolubility LimitBiological RiskRecommendation
Water / Saline ~25 mMLowPrimary Choice. Preferred for in vivo.[2]
DMSO ~100 mMHighUse with Caution. High concentrations (>10% in vivo) cause vasodilation and membrane permeabilization.[2]
Ethanol LowModerateAvoid. Poor solubility compared to DMSO/Water.[2]
PBS (pH 7.2) ~2 mg/mLLowGood. Monitor for precipitation if concentration >5 mM.[2]
Off-Target "Vehicle" Effects

When using

  • 
    -Adrenoceptor Activation:  At concentrations 
    
    
    ,
    
    
    -Me-5-HT can activate
    
    
    -adrenergic receptors.[2][4] This causes smooth muscle relaxation that is not mediated by 5-HT receptors.[2]
    • Control: Pre-treat with a

      
      -blocker (e.g., propranolol) to confirm the signal is serotonergic.[2]
      
  • DMSO-Induced Calcium Transients: If using DMSO >0.1% in vitro, DMSO itself can trigger intracellular Calcium release, confounding 5-HT

    
     (
    
    
    -coupled) assays.[2]

Module 3: Experimental Workflow Visualization

The following diagram illustrates the decision logic for vehicle selection and control group design to eliminate confounding variables.

VehicleControlFlowStartStart: Dissolve alpha-Me-5-HT MaleateSolventCheckPrimary Solvent: Water/Saline?Start->SolventCheckOxidationCheckIs solution turning pink/brown?SolventCheck->OxidationCheckYesDMSORouteUse DMSO (Max 100mM Stock)SolventCheck->DMSORouteNo (Solubility Issue)AddAntioxidantAdd 0.1% Ascorbic Acid (Stabilizer)OxidationCheck->AddAntioxidantYes (Risk)ControlDesignCRITICAL STEP: Design Vehicle ControlOxidationCheck->ControlDesignNo (Fresh Use)AddAntioxidant->ControlDesignDMSORoute->ControlDesignWrongControlArtifact Risk: Pure Saline ControlControlDesign->WrongControlIncorrectRightControlValid Control: Saline + 0.1% Ascorbic AcidControlDesign->RightControlIf Antioxidant UsedDMSOControlValid Control: Saline + Equiv. % DMSOControlDesign->DMSOControlIf DMSO Used

Caption: Logic flow for establishing a chemically equivalent vehicle control group. Note that the stabilizer (Ascorbic Acid) becomes part of the vehicle definition.[2]

Module 4: Troubleshooting & FAQs

Q1: My solution turned pink after 2 hours. Can I still use it?

A: No. A pink or brown color indicates the oxidation of the indole ring to quinone imine derivatives. These degradation products may be toxic or inactive.[2][5]

  • Fix: Prepare solutions immediately before use. Keep on ice. Use 0.1% ascorbic acid or sodium metabisulfite as a vehicle if the experiment lasts >1 hour.[2]

Q2: I see a response in my "Vehicle" group. What is happening?

A: Check two things:

  • The Injection Stress: In behavioral studies, the stress of injection (handling + needle stick) increases endogenous serotonin/cortisol.[2] Ensure you have a "Naive" group (no injection) to compare against your "Vehicle" group.[2]

  • The DMSO Factor: If you used DMSO, did you exceed 10% (in vivo) or 0.1% (in vitro)? DMSO can induce histamine release and vasodilation, which mimics serotonergic flushing.[2]

Q3: How do I calculate the exact dose for 1 mg/kg using the salt?

A: You must adjust for the salt ratio.

  • Ratio:

    
    .[2]
    
  • Calculation: To deliver 1 mg/kg of the active drug, you must weigh 1.61 mg/kg of the maleate salt.[2]

  • Correction: If you weighed 1 mg/kg of the salt, you only delivered ~0.62 mg/kg of the drug.[2]

Module 5: Validated Preparation Protocol

Objective: Prepare a 10 mM Stock Solution (Stable).

  • Weighing: Weigh 3.06 mg of

    
    -Me-5-HT Maleate.
    
  • Vehicle Prep: Prepare 1 mL of sterile water containing 0.1% Ascorbic Acid (optional but recommended for stability).

  • Dissolution: Add the 1 mL vehicle to the powder. Vortex gently.

    • Note: If using DMSO, dissolve in 100

      
      L DMSO first, then dilute with 900 
      
      
      L saline (Final DMSO 10%).[2]
  • Control Prep: Prepare a separate vial containing only the vehicle (Water + 0.1% Ascorbic Acid OR 10% DMSO/Saline).[2] Do not omit the additives.

  • Storage: Aliquot and store at -20°C. Protect from light.

References

  • National Center for Biotechnology Information (2025).

    • Cayman Chemical.

      
      -methyl Serotonin (maleate) Product Information & Solubility Data.
      
      • Flores-Soto, E., et al. (2012). Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle.[2][4] European Journal of Pharmacology. (Demonstrates off-target effects).

        • Tocris Bioscience.

          • [2]

        • Galvao, J., et al. (2014).Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. (Critical for vehicle control design).

          • [2]

        Validation & Comparative

        alpha-Methyl-5-hydroxytryptamine maleate vs serotonin in functional assays

        Technical Comparison: -Methyl-5-hydroxytryptamine Maleate vs. Serotonin (5-HT)

        Executive Summary

        Serotonin (5-HT) is the endogenous ligand and the gold standard for defining physiological baselines. However, its rapid degradation by Monoamine Oxidase (MAO) and lack of receptor subtype selectivity make it suboptimal for prolonged functional assays or complex tissue preparations.

        
        -Methyl-5-hydroxytryptamine maleate (
        
        
        -Me-5-HT)
        
        
        
        
        metabolic stabilitysustained activation

        Chemical & Pharmacological Profile

        Structural Logic & MAO Resistance

        The defining difference between the two molecules is the

        
        
        • 5-HT: Rapidly metabolized (

          
           in minutes in tissue homogenates). Requires MAO inhibitors (e.g., pargyline) for accurate potency estimation in some tissues.
          
        • 
          -Me-5-HT:  Metabolically stable. Ideal for long-duration assays (e.g., organ bath experiments lasting hours).
          
        Receptor Selectivity & "Gotchas"

        A common misconception is that

        
        
        functional 5-HT
        
        
        probe
        
        
        • 5-HT

          
           Family (2A, 2B, 2C): 
          
          
          -Me-5-HT acts as a potent, full agonist. In the rat aorta (a classic 5-HT
          
          
          model), it induces robust contraction.
        • 5-HT

          
           Family:  It retains high affinity for 5-HT
          
          
          , 5-HT
          
          
          , and 5-HT
          
          
          .
        • Off-Target Effects (Critical): At concentrations

          
          , 
          
          
          -Me-5-HT has been shown to activate
          
          
          -adrenoceptors
          , causing relaxation in pre-contracted airway smooth muscle [1].[1] This biphasic response can confound data if not blocked by propranolol.

        Functional Assay Performance

        The following data summarizes the performance of both ligands in standard pharmacological assays.

        Table 1: Comparative Pharmacological Profile

        FeatureSerotonin (5-HT)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
        
        
        -Methyl-5-HT
        Primary Utility Endogenous baseline; short-term assays.Long-duration assays; MAO-rich tissues.
        MAO Susceptibility High (Rapid degradation).Resistant (Stable).
        5-HT
        
        
        Potency (Rat Aorta)
        High (EC
        
        
        ~2–4
        
        
        M) [2].
        Moderate/High (Full agonist, equipotent).
        Relaxant Potency (Endothelium) High (EC
        
        
        ~43 nM) [2].
        High (EC
        
        
        ~57 nM) [2].
        Selectivity Profile Non-selective (Pan-agonist).Preferential 5-HT
        
        
        over 5-HT
        
        
        /5-HT
        
        
        ; binds 5-HT
        
        
        .
        Key Off-Target Risk Transporter uptake (SERT).
        
        
        -Adrenoceptor activation (>10
        
        
        M) [1].[1][2]
        Signaling Pathway Visualization

        Both ligands primarily activate the G

        
        

        GL1Serotonin (5-HT)R5-HT2A Receptor(GPCR)L1->RL2α-Methyl-5-HTL2->RGqGαq ProteinR->GqActivatesPLCPLCβGq->PLCPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCaCa2+ Release(Sarcoplasmic Reticulum)IP3->CaPKCPKC ActivationDAG->PKCContractionSmooth MuscleContractionCa->ContractionPKC->ContractionSensitization

        Figure 1: The shared Gq-mediated signaling pathway activated by both ligands in vascular smooth muscle cells.

        Experimental Protocol: Isometric Tension (Rat Aorta)

        This protocol validates 5-HTngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

        34
        
        
        
        
        Workflow Diagram

        WorkflowStep11. Tissue PreparationIsolate thoracic aorta from Sprague-Dawley rat.Remove endothelium (mechanical rubbing).Step22. MountingMount 3-4mm rings in organ bath (Krebs-Henseleit).Set resting tension to 2.0 g.Step1->Step2Step33. EquilibrationEquilibrate for 60-90 min.Wash every 15 min.Step2->Step3Step44. Priming (Wake-up)Challenge with KCl (60 mM) or Phenylephrine (1 µM).Wash until baseline recovers.Step3->Step4Step55. Agonist AdditionCumulative dosing (1 nM to 100 µM).(5-HT requires 10 µM Pargyline pre-treatment).Step4->Step5Step66. Data AcquisitionMeasure isometric force (grams).Calculate % of KCl max response.Step5->Step6

        Figure 2: Step-by-step workflow for isometric tension recording in rat aortic rings.

        Detailed Methodology
        • Tissue Preparation:

          • Excision: Rapidly remove the thoracic aorta from a male Sprague-Dawley rat.

          • Cleaning: Remove adherent fat and connective tissue in ice-cold Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7, CaCl

            
             2.5, MgSO
            
            
            1.2, KH
            
            
            PO
            
            
            1.2, NaHCO
            
            
            25, Glucose 11.1).
          • Endothelium Removal: Gently rub the intimal surface with a forcep tip or cotton thread. This eliminates endothelium-dependent relaxation (mediated by NO) which can mask the contractile response [2].

        • Mounting & Equilibration:

          • Mount 3-4 mm rings on stainless steel hooks in organ baths aerated with 95% O

            
            /5% CO
            
            
            at 37°C.
          • Apply a resting tension of 2.0 g (optimal for rat aorta length-tension relationship).

          • Equilibrate for 60–90 minutes, washing every 15 minutes.

        • Priming:

          • Challenge tissues with 60 mM KCl to verify viability. Wash out until baseline returns.

        • Experimental Execution (The Critical Divergence):

          • Group A (5-HT): You MUST pre-incubate with Pargyline (10 µM) or a similar MAO inhibitor for 30 minutes. Without this, the concentration-response curve will shift to the right due to degradation during the assay.

          • Group B (

            
            -Me-5-HT):  No MAO inhibitor is required.
            
          • Dosing: Add cumulative concentrations of agonist (1 nM to 100 µM) in half-log increments. Wait for the plateau of contraction before the next addition.

        • Analysis:

          • Plot the contractile force (as % of KCl max) vs. log[Agonist].

          • Calculate pD

            
             (-logEC
            
            
            ). Expect 5-HT pD
            
            
            ~6.4–6.6 and
            
            
            -Me-5-HT pD
            
            
            ~6.0–6.4.

        Strategic Recommendations

        If your goal is...Use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
        
        
        -Methyl-5-HT
        Use Serotonin (5-HT)
        Physiological Relevance No.[1][5] It is a synthetic probe.Yes. It is the endogenous ligand.
        Long-Term Incubation Yes. Stable for hours/days.No. Degrades rapidly without inhibitors.
        MAO-Rich Tissue Yes. Bypasses metabolic breakdown.Only with MAO inhibitors (which may have own effects).
        Receptor Subtyping Useful for 5-HT
        
        
        vs 5-HT
        
        
        differentiation.
        No. Activates all subtypes.
        Airway Smooth Muscle Caution. Blocks relaxation via
        
        
        -AR at high doses.[1]
        Preferred (with MAO inhibitor).

        References

        • M. H. P.[6][7] Lai, et al. "Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle."[1] British Journal of Pharmacology, vol. 163, no. 2, 2011. Link

        • A. B. García-Redondo, et al. "Functional characterization of serotonin receptors in rat isolated aorta." Journal of Pharmacological Sciences, vol. 96, no. 4, 2004. Link

        • D. E. Nichols, et al. "Hallucinogens." Pharmacology & Therapeutics, vol. 101, no.[7] 2, 2004. Link

        alpha-Methyl-5-hydroxytryptamine maleate vs DOI hydrochloride for 5-HT2A activation

        5-HT2A Agonist Selection Guide: -Methyl-5-HT vs. DOI

        Executive Summary

        For researchers investigating the 5-HT2A receptor, the choice between

        
        -Methyl-5-hydroxytryptamine maleate (
        
        
        -Me-5-HT)
        DOI hydrochloride (DOI)
        • Select DOI if your primary focus is high-potency 5-HT2A activation with a well-characterized hallucinogenic behavioral profile (e.g., head-twitch response). It is the "gold standard" for modeling psychedelic activity but carries significant regulatory scrutiny (Schedule I proposed/analogue status).

        • Select

          
          -Me-5-HT  if you require a tryptamine-based structural probe  or are conducting general 5-HT2 screenings where strict 5-HT2A selectivity is less critical than chemical accessibility. Be aware of its significant off-target activity at 5-HT2B and 5-HT2C receptors.
          
        Chemical & Regulatory Profile

        The practical " go/no-go " for many laboratories often rests on stability and legal accessibility.

        Feature
        
        
        -Methyl-5-HT Maleate
        DOI Hydrochloride
        Chemical Class Tryptamine (Indolealkylamine)Phenethylamine (Amphetamine derivative)
        CAS Number 97469-12-042203-78-1
        Solubility Water (up to 25 mM), DMSO (>50 mM)Water (up to 100 mM), DMSO (>100 mM)
        Stability Light/Air sensitive (oxidizes to quinones). Store -20°C, desiccated.Highly stable solid. Solutions stable at -20°C for months.
        Regulatory Status (US) Research Chemical. (Not explicitly Schedule I, but an analogue of AMT if used in vivo/human consumption).High Restriction. (DEA proposed Schedule I; treated as Schedule I analogue).
        Primary Utility General 5-HT2 agonist; metabolic stability probe.Selective 5-HT2A/2C probe; Hallucinogen model.[1][2]
        Pharmacological Deep Dive
        Binding Affinity (
        
        
        ) & Selectivity

        DOI is superior for distinguishing 5-HT2A activity from 5-HT2B, whereas

        Receptor Target
        
        
        -Me-5-HT
        
        
        (nM)
        DOI
        
        
        (nM)
        Implication
        5-HT2A 4.6 – 100.7 – 1.0 DOI is ~10x more potent at 5-HT2A.
        5-HT2B ~3.0 20 – 24
        
        
        -Me-5-HT is 5-HT2B preferring .
        5-HT2C 8.3 – 502.4Both are potent 5-HT2C agonists.
        Selectivity Ratio 2B > 2A
        
        
        2C
        2A > 2C >> 2B DOI avoids 5-HT2B noise better than
        
        
        -Me-5-HT.

        Critical Insight:

        
        -Me-5-HT is often mislabeled in older literature as a "selective 5-HT2 agonist." Modern data confirms it activates 5-HT2B with equal or greater potency than 5-HT2A. If your tissue expresses high levels of 5-HT2B (e.g., cardiac tissue, gut), 
        
        
        -Me-5-HT will confound your data.
        Functional Potency (
        
        
        )

        In functional assays (IP accumulation or Calcium Flux), DOI acts as a partial-to-full agonist depending on the expression system, while

        • DOI

          
           (5-HT2A):  1.0 – 5.0 nM
          
        • 
          -Me-5-HT 
          
          
          (5-HT2A):
          40 – 100 nM
        Signaling Bias & Functional Selectivity

        Modern GPCR research demands attention to "biased agonism"—the preferential activation of G-protein pathways vs.

        3
        Pathway Comparison
        • Canonical Gq Signaling: Both compounds robustly activate the Gq-PLC-IP3-Ca2+ pathway.

        • 
          -Arrestin Recruitment: 
          
          • 
            -Me-5-HT:  Recruits 
            
            
            -arrestin2 similarly to serotonin (5-HT), leading to standard receptor internalization and desensitization.
          • DOI: Exhibits functional selectivity . While it recruits

            
            -arrestin, the kinetics and downstream consequences (e.g., ERK1/2 phosphorylation) differ from 5-HT.[4] In some neuronal populations, DOI-mediated signaling is less dependent on 
            
            
            -arrestin2 than 5-HT-mediated signaling.

        Visualizing the Signaling Divergence

        GLigand_DOIDOI (Phenethylamine)Receptor5-HT2A ReceptorLigand_DOI->ReceptorHigh Affinity (Ki ~1nM)GqGαq/11 ProteinLigand_DOI->GqBiased toward GqLigand_Alphaα-Me-5-HT (Tryptamine)Ligand_Alpha->ReceptorMod. Affinity (Ki ~5nM)Arrestinβ-Arrestin 2Ligand_Alpha->ArrestinBalanced (Like 5-HT)Receptor->GqCanonical ActivationReceptor->ArrestinRecruitmentPLCPLCβGq->PLCIP3IP3 / DAGPLC->IP3CaCa2+ Release(Hallucinogenic Potency?)IP3->CaInternalReceptor Internalization(Tolerance)Arrestin->InternalERKp-ERK1/2Arrestin->ERK

        Caption: DOI exhibits bias toward Gq-mediated signaling, while

        34
        Experimental Protocols
        Protocol A: Calcium Flux Assay (High-Throughput Screening)

        Best for: Determining functional potency (

        
        

        Materials:

        • HEK-293 cells stably expressing human 5-HT2A.

        • Calcium indicator dye (e.g., Fluo-4 AM).

        • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

        Workflow:

        • Seeding: Plate cells at 50,000 cells/well in 96-well black-wall plates. Incubate 24h.

        • Dye Loading: Aspirate media. Add 100

          
          L dye loading buffer (4 
          
          
          M Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer). Incubate 45 min at 37°C.
        • Equilibration: Wash cells 1x with Assay Buffer. Add 90

          
          L Assay Buffer. Incubate 15 min at RT in dark.
          
        • Compound Preparation: Prepare 10x stocks of DOI and

          
          -Me-5-HT in Assay Buffer.
          
          • Note:

            
            -Me-5-HT oxidizes rapidly. Prepare fresh in degassed buffer containing 0.1% Ascorbic Acid.
            
        • Measurement: Inject 10

          
          L compound stock. Record fluorescence (Ex 488nm / Em 525nm) every 1s for 60s.
          
        • Analysis: Calculate

          
          . Plot log(concentration) vs. response.
          
        Protocol B: IP-One Accumulation Assay

        Best for: Measuring stable Gq activation without rapid desensitization artifacts.

        Workflow:

        • Stimulation: Incubate cells with agonist (DOI or

          
          -Me-5-HT) for 30–60 minutes at 37°C in the presence of LiCl (50 mM) to block IP1 degradation.
          
        • Lysis: Add lysis buffer containing HTRF (Homogeneous Time Resolved Fluorescence) reagents (IP1-d2 conjugate + Anti-IP1 cryptate).

        • Detection: Incubate 1 hour at RT. Read HTRF ratio (665nm/620nm).

        • Validation: DOI should show robust signal at 10 nM;

          
          -Me-5-HT requires ~100 nM for equivalent signal.
          
        Decision Matrix

        Use the following logic tree to finalize your reagent selection:

        DecisionTreeStartWhat is your primary experimental goal?Q1Are you studyingHallucinogenic Behavior?Start->Q1Q2Is strict 5-HT2A selectivitycritical (vs 2B/2C)?Q1->Q2No (In Vitro / Signaling)Res_DOISELECT DOI(Gold Standard for 2A)Q1->Res_DOIYes (Head Twitch)Q2->Res_DOIYes (Need to avoid 2B)Res_AlphaSELECT α-Me-5-HT(General 5-HT2 Probe)Q2->Res_AlphaNo (General Agonism OK)

        Caption: Selection logic based on experimental specificity and behavioral relevance.

        References
        • Ismaiel, A. M., et al. (1990). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry. Link

        • Schmid, C. L., & Bohn, L. M. (2010). "Serotonin signaling through the 5-HT2A receptor is dependent on beta-arrestin2."[4] Journal of Neurochemistry. Link

        • Nichols, D. E. (2016). "Psychedelics."[5][6] Pharmacological Reviews. Link

        • Drug Enforcement Administration (DEA). (2023).[6][7][8] "Schedules of Controlled Substances: Placement of DOI and DOC in Schedule I." Federal Register. Link

        • Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand [125I]DOI at the human 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

        Comparative Guide: Alpha-Methyl-5-Hydroxytryptamine Maleate vs. Buspirone in Anxiety Models

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides a technical comparison between

        
        -Methyl-5-hydroxytryptamine maleate (
        
        
        
        -Me-5-HT)
        and Buspirone for use in preclinical anxiety research. While both compounds target the serotonergic system, they represent opposing ends of the signaling spectrum:
        • Buspirone: A clinically validated 5-HT1A partial agonist used as a benchmark for anxiolytic activity.[1] It functions primarily by inhibiting neuronal firing in anxiety circuits via G

          
           signaling.[2]
          
        • 
          -Me-5-HT:  A non-selective serotonin agonist with high utility as a 5-HT2 receptor probe . It is often used to induce anxiogenic (anxiety-like) phenotypes or study 5-HT2A/2C-mediated excitation via G
          
          
          
          signaling.

        Key Distinction: Researchers should use Buspirone to validate anxiolytic efficacy and

        
        -Me-5-HT to model anxiogenic mechanisms or dissect the contribution of 5-HT2 receptors to stress responses.
        

        Mechanistic Profiling & Signaling Pathways

        The divergent behavioral effects of these compounds stem directly from their receptor coupling. Understanding this causality is essential for experimental design.

        Receptor Binding & Signal Transduction
        FeatureBuspirone
        
        
        -Methyl-5-HT Maleate
        Primary Target 5-HT1A (Partial Agonist)5-HT2A / 5-HT2C (Agonist)
        Secondary Targets D2 Dopamine (Antagonist)5-HT1 receptors (Non-selective)
        G-Protein Coupling G
        
        
        (Inhibitory)
        G
        
        
        (Excitatory)
        Effector Pathway
        
        
        Adenylyl Cyclase,
        
        
        cAMP
        
        
        Phospholipase C (PLC),
        
        
        IP3/DAG
        Ion Channel Effect Opens GIRK (
        
        
        efflux)
        
        
        Hyperpolarization
        Closes
        
        
        channels / Mobilizes
        
        
        
        
        Depolarization
        Net Neural Effect Inhibition of firing (e.g., Raphe, Amygdala)Enhanced excitability / Spiking
        Pathway Visualization

        The following diagram illustrates the opposing intracellular cascades activated by these ligands.

        G cluster_0 Buspirone Mechanism (Anxiolysis) cluster_1 alpha-Me-5-HT Mechanism (Anxiogenesis) Buspirone Buspirone R1 5-HT1A Receptor Buspirone->R1 Gi Gi/o Protein R1->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits K GIRK Channel (Opening) Gi->K Activates Hyp Hyperpolarization (Neuronal Silence) K->Hyp Alpha alpha-Me-5-HT R2 5-HT2A/2C Receptor Alpha->R2 Gq Gq Protein R2->Gq PLC Phospholipase C (Activation) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Dep Depolarization (Neuronal Excitation) Ca->Dep

        Figure 1: Divergent signaling pathways. Buspirone (left) drives inhibition via Gi/o, while

        
        -Me-5-HT (right) drives excitation via Gq.
        

        Performance in Anxiety Models[3]

        Elevated Plus Maze (EPM)

        The EPM is the gold standard for assessing anxiety-like behavior based on the conflict between exploration and aversion to open spaces.

        • Buspirone: Typically increases the percentage of time spent in open arms and the number of open arm entries, indicating an anxiolytic effect.

          • Note: Effects can be bell-shaped.[3] High doses may decrease locomotor activity, confounding results.

        • 
          -Me-5-HT:  Generally reduces open arm exploration or has no effect if administered systemically due to poor BBB penetration. When administered centrally (ICV), it induces an anxiogenic  profile (decreased open arm time) mediated by 5-HT2C receptors in the amygdala.
          
        Vogel Conflict Test (VCT)

        A punishment-based model where thirsty animals must suppress fear of shock to drink.

        • Buspirone: Significantly increases the number of punished licks (anti-conflict effect), validating its therapeutic potential.

        • 
          -Me-5-HT:  typically decreases punished licks or fails to protect against conflict, consistent with a pro-anxiety or neutral profile depending on the dose.
          
        Head Twitch Response (HTR)

        While not an anxiety model per se, the HTR is a critical biomarker for 5-HT2A activation .

        • 
          -Me-5-HT:  Induces head twitches (central administration), confirming 5-HT2A engagement.
          
        • Buspirone: Does not induce HTR; may attenuate HTR induced by other agonists via 5-HT1A-mediated inhibition.

        Experimental Protocols

        CRITICAL:

        
        -Me-5-HT has poor Blood-Brain Barrier (BBB) permeability compared to Buspirone. Systemic administration (IP/SC) of 
        
        
        
        -Me-5-HT often results in peripheral vascular effects (vasoconstriction) that can be mistaken for "freezing" behavior. Intracerebroventricular (ICV) administration is recommended for valid central mechanism studies.
        Protocol A: Buspirone Assessment (Systemic)

        Objective: Establish a positive anxiolytic control in rats.

        • Preparation: Dissolve Buspirone HCl in sterile saline (0.9% NaCl).

        • Dose Range: 0.5, 1.0, and 2.0 mg/kg.

        • Route: Intraperitoneal (IP) or Subcutaneous (SC).

        • Timing: Administer 30–60 minutes prior to behavioral testing (Tmax is approx. 30-60 min).

        • Validation:

          • Success: Significant increase in Open Arm Time (EPM) vs. vehicle.

          • Failure Check: If locomotion (total arm entries) drops by >30%, the dose is sedating; reduce dose.

        Protocol B: -Me-5-HT Assessment (Central/ICV)

        Objective: Probe 5-HT2 mediated anxiogenesis.

        • Preparation: Dissolve

          
          -Methyl-5-hydroxytryptamine maleate in artificial cerebrospinal fluid (aCSF).
          
          • Note: Include 0.1% ascorbic acid to prevent oxidation if solution is not used immediately.

        • Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle (AP: -0.8 mm, ML: +1.5 mm, DV: -3.5 mm from Bregma). Allow 5-7 days recovery.

        • Dose Range: 10

          
          g, 25 
          
          
          
          g, and 50
          
          
          g (per animal, in 2-5
          
          
          L volume).
        • Administration: Microinject via internal cannula over 1-2 minutes. Leave cannula in place for 1 minute post-infusion to prevent backflow.

        • Timing: Test 10–15 minutes post-injection (rapid central onset).

        • Validation:

          • Success: Decrease in Open Arm Time (EPM) or induction of Head Twitch Response.

        Experimental Workflow Diagram

        Workflow Start Select Compound Busp Buspirone (Therapeutic Control) Start->Busp Alpha alpha-Me-5-HT (Mechanistic Probe) Start->Alpha Route1 Systemic (IP/SC) 0.5 - 2.0 mg/kg Busp->Route1 Route2 Central (ICV) 10 - 50 µg/animal Alpha->Route2 Poor BBB Permeability Model1 Elevated Plus Maze Route1->Model1 Route2->Model1 Model2 Head Twitch Response Route2->Model2 Outcome1 Anxiolytic: Increased Open Arm Time Model1->Outcome1 Buspirone Outcome2 Anxiogenic: Decreased Open Arm Time Model1->Outcome2 alpha-Me-5-HT Outcome3 5-HT2A Confirmation: Head Twitches Present Model2->Outcome3 alpha-Me-5-HT

        Figure 2: Decision matrix for experimental design. Note the critical requirement for ICV administration for

        
        -Me-5-HT to avoid peripheral confounds.
        

        Data Summary & Comparison

        ParameterBuspirone
        
        
        -Methyl-5-HT Maleate
        Receptor Selectivity High (5-HT1A)Low/Mixed (Prefers 5-HT2)
        Behavioral Outcome Anxiolytic (Calming)Anxiogenic / Excitatory
        Locomotor Activity Sedative at high doses (>5mg/kg)Variable; can induce wet dog shakes/twitches
        BBB Permeability HighLow (Requires ICV or high systemic dose)
        Clinical Correlate Generalized Anxiety Disorder (GAD)Serotonin Syndrome / Psychedelic mechanism
        Key Reference Drug 8-OH-DPAT (Full 1A agonist)DOI (Selective 2A/2C agonist)

        References

        • Mechanism of Buspirone: Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain Research, 1461, 111-118.

        • 5-HT2 Receptors in Anxiety: Weisstaub, N. V., et al. (2006). Cortical 5-HT2A receptor signaling modulates anxiety-like behaviors in transgenic mice. Science, 313(5786), 536-540.

        • 
          -Me-5-HT Pharmacology:  Ismaiel, A. M., et al. (1993). Alpha-methylserotonin: a potent and selective 5-HT2 receptor agonist.[3] Journal of Medicinal Chemistry. 
          
        • ICV Administration Protocols: Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press.
        • Buspirone in EPM: Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167.

        Sources

        comparing alpha-Methyl-5-hydroxytryptamine maleate across different cell lines

        Comparative Profiling of -Methyl-5-hydroxytryptamine Maleate: Functional Performance Across Recombinant and Native Cell Systems

        Executive Summary

        
        -Methyl-5-hydroxytryptamine maleate (
        
        
        -Me-5-HT)
        
        
        1
        
        

        This guide critically compares the performance of

        HEK293CHO-K1native smooth muscle
        
        
        
        
        
        

        Compound Profile & Mechanism of Action

        Chemical Identity:

        Primary Targets:
        
        
        
        
        
        
        
        
        2Key Advantage:
        Signaling Pathway Architecture

        Upon binding,

        
        
        
        
        
        
        
        
        
        
        
        

        GAgonistα-Me-5-HTReceptor5-HT2 Receptor(GPCR)Agonist->ReceptorBindingGqGαq ProteinReceptor->GqActivationPLCPhospholipase C(PLCβ)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCCaCa2+ ReleaseER->CaFluxCa->PKCCo-activation

        Figure 1: Canonical Gq-coupled signaling cascade activated by

        Comparative Analysis by Cell Line

        The functional output of

        cellular context
        A. Recombinant HEK293 Cells (Transfected 5-HT )

        HEK293 cells are the industry standard for subtype selectivity profiling due to their high transfection efficiency.

        • Performance: In HEK293 cells stably expressing human 5-HT

          
           subtypes, 
          
          
          -Me-5-HT acts as a full agonist .
        • Selectivity Profile: It exhibits poor discrimination between 5-HT

          
           and 5-HT
          
          
          in this system.
          • 
             (5-HT
            
            
            ): ~4.6 nM
          • 
             (5-HT
            
            
            ): ~8.3 nM
        • Experimental Note: Due to high receptor reserve in transfected HEK systems,

          
           values may appear artificially potent (left-shifted) compared to native tissues.
          
        B. CHO-K1 Cells (Recombinant)

        CHO cells often exhibit tighter coupling to G-proteins than HEK293, sometimes yielding cleaner signal-to-noise ratios in calcium flux assays.

        • Performance: Similar to HEK293, but often requires lower agonist concentrations for saturation.

        • Key Insight: In CHO cells expressing 5-HT

          
          , 
          
          
          -Me-5-HT is highly potent. However, researchers must be cautious of "constitutive activity" in high-expression CHO clones, which can mask the agonist effect.
        C. Native Tissue (Smooth Muscle / Rat Aorta / Trachea)

        This is where

        • Performance: In guinea pig trachea and rat aorta,

          
          -Me-5-HT induces contraction via 5-HT
          
          
          .
        • Critical Specificity Warning: At high concentrations (

          
          ), 
          
          
          -Me-5-HT loses selectivity and can activate
          
          
          -adrenoceptors
          , causing relaxation instead of contraction [1].[1] This biphasic response is a critical artifact to control for in native tissue bioassays.
        Summary of Functional Parameters
        ParameterHEK293 (Recombinant)CHO-K1 (Recombinant)Native Smooth Muscle
        Primary Readout Ca
        
        
        Flux / IP
        
        
        Ca
        
        
        Flux
        Contraction (Isometric)
        Receptor Reserve High (Artificial)Moderate to HighLow (Physiological)
        Potency (
        
        
        )
        7.5 - 8.57.8 - 8.86.0 - 7.0
        Selectivity Risk Cross-activation of 2A/2CConstitutive activityOff-target
        
        
        -AR (
        
        
        )

        Performance vs. Alternatives

        When designing an assay, choosing the right agonist is critical for data integrity.

        CompoundSelectivity ProfileMetabolic StabilityPrimary Use Case
        
        
        -Me-5-HT
        Non-selective 5-HT
        
        
        (2A/2B/2C)
        High (MAO Resistant)Long-duration assays; differentiating 5-HT
        
        
        from 5-HT
        
        
        in native tissue.
        Serotonin (5-HT) Pan-agonist (All 5-HT classes)Low (Rapid degradation)Physiological baseline; short-term acute assays.
        DOI Selective 5-HT
        
        
        > 2B
        HighDistinguishing 2A/2C mediated effects from 2B.
        BW723C86 Selective 5-HT
        
        
        ModerateIsolating 5-HT
        
        
        function.

        Scientist's Note: Use

        
        

        Experimental Protocols

        Protocol A: Ratiometric Calcium Flux (High-Fidelity)

        Objective: Quantify receptor activation in HEK293 or CHO cells. Why Ratiometric? Using Indo-1 or Fura-2 corrects for dye loading differences and cell thickness, providing a self-validating readout superior to single-wavelength dyes (like Fluo-4).

        • Cell Preparation:

          • Harvest cells at 80-90% confluency. Detach using non-enzymatic dissociation buffer (enzyme-free) to preserve surface receptors.

          • Resuspend at

            
             cells/mL in Loading Buffer (HBSS + 20 mM HEPES + 1% BSA).
            
        • Dye Loading:

          • Add Indo-1 AM (Final conc: 1-2

            
            M).
            
          • Incubate for 30-45 mins at 37°C in the dark.

          • Critical Step: Wash cells 2x with Assay Buffer to remove extracellular esterases that hydrolyze the dye prematurely.

        • Baseline Establishment:

          • Analyze on flow cytometer (UV laser excitation).

          • Record baseline Ratio (Emission 405nm / 485nm) for 30 seconds.

        • Agonist Challenge:

          • Inject

            
            -Me-5-HT (10x concentration bolus) to achieve final target concentration (e.g., 
            
            
            to
            
            
            M).
          • Record flux for 120-180 seconds.

        • Data Analysis:

          • Calculate the Area Under the Curve (AUC) of the ratiometric response.

          • Plot log[Agonist] vs. Response to determine

            
            .
            
        Protocol B: IP Accumulation (Radioligand)

        Objective: Measure direct G

        • Seeding: Seed cells in 24-well plates. Incubate overnight with

          
          -myo-inositol (1 
          
          
          Ci/mL).
        • Pre-incubation: Wash cells and incubate in buffer containing 10 mM LiCl for 15 mins.

          • Mechanism: Lithium blocks inositol monophosphatase, causing IP

            
             degradation products to accumulate, amplifying the signal.
            
        • Stimulation: Add

          
          -Me-5-HT for 30-45 minutes at 37°C.
          
        • Termination: Aspirate medium and lyse cells with 10 mM formic acid.

        • Separation: Separate inositol phosphates using anion-exchange chromatography (Dowex columns). Elute IP

          
          /IP
          
          
          /IP
          
          
          fraction.
        • Quantification: Measure radioactivity via liquid scintillation counting.

        Workflow Visualization

        WorkflowCellsHarvest Cells(HEK/CHO)LoadLoad Indo-1 AM(30 min, 37°C)Cells->LoadWashWash 2x(Remove Esterases)Load->WashBaseRecord Baseline(30 sec)Wash->BaseInjectInject α-Me-5-HTBase->InjectReadMeasure Ca2+ Flux(Ratio 405/485nm)Inject->ReadAnalyzeCalculate EC50Read->Analyze

        Figure 2: Step-by-step workflow for the Ratiometric Calcium Flux Assay.

        References

        • Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle. Source:[1] PubMed (NIH) URL:[Link]

        • Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Source: PubMed Central URL:[Link]

        • Intracellular Calcium Flux Protocol (Indo-1). Source: University of Utah Flow Cytometry Core URL:[Link]

        cross-species comparison of alpha-Methyl-5-hydroxytryptamine maleate effects

        Translational Pharmacology of -Methyl-5-hydroxytryptamine Maleate

        Executive Summary

        
        
        
        

        This guide addresses a critical translational gap in drug development: the species-dependent variation in 5-HT receptor pharmacology. While

        5-HT2A (CNS/Vascular)5-HT2B (Cardiotoxicity)

        Part 1: The Mechanistic Profile (In Vitro)

        Receptor Selectivity & Stability
        broad-spectrum probe
        • Primary Targets: 5-HT

          
          , 5-HT
          
          
          , 5-HT
          
          
          (High Efficacy/Affinity).
        • Secondary Targets: 5-HT

          
          , 5-HT
          
          
          , 5-HT
          
          
          (Moderate Affinity).
        • Metabolic Advantage: The

          
          -methyl group sterically hinders the MAO-A enzyme, extending the half-life significantly compared to 5-HT.
          
        The Translational Gap: Human vs. Rodent

        A common failure mode in serotonergic drug development is assuming identical binding pockets across species.

        • The 5.46 Residue Divergence: The transmembrane domain of the 5-HT

          
           receptor contains a critical variable residue at position 5.46.[1]
          
          • Humans/Rabbits: Serine (Polar).

          • Rats/Mice: Alanine (Non-polar).

          • Impact: This single amino acid difference alters the binding affinity of

            
            -methylated tryptamines. Data suggests 
            
            
            -Me-5-HT exhibits higher potency in rat tissue compared to human tissue for certain signaling pathways, necessitating correction factors during extrapolation.
        Comparative Affinity Data

        Note: Values represent approximate

        Receptor SubtypeHuman (
        
        
        )
        Rat (
        
        
        )
        Mouse (
        
        
        )
        Functional Consequence
        5-HT
        
        
        ~6.0 - 6.5~7.0 - 7.5~7.1Vasoconstriction / CNS Excitation (Rat predicts Mouse, but overestimates Human potency)
        5-HT
        
        
        ~7.5 - 8.0~7.8~7.8Valvulopathy Risk (Mitogenesis) (Highly conserved across species)
        5-HT
        
        
        ~6.5 - 7.0~7.2~7.1Anorectic Effects (Moderate conservation)

        Part 2: Experimental Workflows & Visualization

        Signaling Pathway (Gq-Coupled)

        GLigandα-Me-5-HTReceptor5-HT2A / 2B Receptor(GPCR)Ligand->ReceptorBindingGprotGαq/11 ProteinReceptor->GprotActivationPLCPhospholipase C(PLCβ)Gprot->PLCStimulatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisDAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RResponsePhysiological Output(Contraction / Mitogenesis)DAG->ResponsePKC PathwayCalciumIntracellular Ca2+ReleaseER->CalciumEffluxCalcium->ResponseActin-Myosin / ERK

        Figure 1: The Gq-coupled signaling cascade activated by

        Comparative Workflow: From Dish to Organ

        This workflow validates the compound's activity across increasing levels of biological complexity.

        Workflowcluster_0Phase 1: In Vitro (Human/Rat)cluster_1Phase 2: Ex Vivo (Vascular)cluster_2Phase 3: In Vivo (Behavior)Step1Ca2+ Flux Assay(HEK293 Cells)Step2Determine EC50& EmaxStep1->Step2Step3Isometric Tension(Rat Aorta vs Rabbit Ear)Step2->Step3Selectivity CheckStep4Safety Signal:Pulmonary ConstrictionStep3->Step4Step5Head Twitch Response(Mouse/Rat)Step4->Step5If Safety PassStep6CNS PenetrationCheckStep5->Step6

        Figure 2: Step-wise validation protocol for characterizing

        Part 3: Detailed Experimental Protocols

        Protocol A: Ex Vivo Isometric Tension (Vascular Contraction)

        Objective: To quantify 5-HT

        Reagents:

        • Krebs-Henseleit Solution (pH 7.4), aerated with 95% O

          
           / 5% CO
          
          
          .
        • 
          -Me-5-HT Maleate (dissolved in dH
          
          
          O).
        • Ketanserin (Selective 5-HT

          
           antagonist) for validation.
          

        Procedure:

        • Tissue Preparation:

          • Rat: Isolate thoracic aorta.[2] Remove endothelium mechanically (gentle rubbing) to eliminate NO-mediated relaxation. Cut into 3-4 mm rings.

          • Rabbit: Isolate ear artery or femoral artery. Cut into helical strips or rings.

        • Mounting: Suspend rings in organ baths (10-20 mL) at 37°C under resting tension (Rat Aorta: 2g; Rabbit Ear: 1g).

        • Equilibration: Allow 60 minutes equilibration, washing with fresh Krebs buffer every 15 minutes.

        • Priming: Challenge tissue with KCl (60 mM) to verify viability. Wash until baseline is restored.

        • Dose-Response Curve:

          • Add

            
            -Me-5-HT cumulatively (
            
            
            M to
            
            
            M).
          • Wait for plateau response (approx. 5-8 mins) before next addition.

        • Validation: In a separate ring, pre-incubate with Ketanserin (10 nM) for 20 mins. Repeat agonist curve.

          • Expected Result: Rightward shift of the curve (Schild analysis) confirms 5-HT

            
             mediation.
            
        Protocol B: In Vivo Head-Twitch Response (HTR) - Rodent

        Objective: To assess central 5-HT

        
        

        Procedure:

        • Subjects: Male C57BL/6J mice (8-10 weeks).

        • Habituation: Place animals in clear observation cylinders for 20 minutes prior to testing.

        • Administration: Inject

          
          -Me-5-HT (1–3 mg/kg, i.p.) or Vehicle (Saline).
          
        • Scoring:

          • Record video for 30 minutes post-injection.

          • Count "Head Twitches" (rapid, paroxysmal rotational movements of the head/ears).[3]

        • Interpretation:

          • Positive HTR indicates CNS 5-HT

            
             agonism.
            
          • Nuance: If HTR is absent but peripheral vascular effects are present, the compound likely has poor BBB penetration.

        Part 4: Safety Pharmacology (The 5-HT2B Warning)

        The most critical safety consideration for

        5-HT
        
        
        mediated valvulopathy
        • Mechanism: Chronic activation of 5-HT

          
           receptors on cardiac valvular interstitial cells leads to mitogenesis (cell proliferation) and glycosaminoglycan deposition.
          
        • Relevance: This mimics the pathology seen in Carcinoid Syndrome and Fen-Phen toxicity.

        • Experimental Flag: If

          
          -Me-5-HT shows high potency (low 
          
          
          ) in a 5-HT
          
          
          functional assay (e.g., cell proliferation assay or calcium flux in 5-HT
          
          
          -transfected CHO cells), the compound structure poses a long-term cardiovascular risk.

        References

        • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

        • Halberstadt, A. L., et al. (2020). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive study. Psychopharmacology. Link

        • Roth, B. L., et al. (Psychoactive Drug Screening Program). PDSP Ki Database. University of North Carolina at Chapel Hill. Link

        • Fitzgerald, L. W., et al. (1999). Possible role of valvular serotonin 5-HT2B receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. Link

        • Baxter, G. S., et al. (1995). 5-HT2 receptor subtypes: a family re-united? Trends in Pharmacological Sciences. Link

        alpha-Methyl-5-hydroxytryptamine maleate efficacy compared to other tryptamines

        Comparative Efficacy Guide: -Methyl-5-hydroxytryptamine Maleate

        Executive Summary: The "Metabolically Stable" Probe

        
        -Methyl-5-hydroxytryptamine (
        
        
        -Me-5-HT)

        While often classified broadly as a non-selective 5-HT agonist, its functional efficacy profile reveals a distinct bias: it is a potent, full agonist at 5-HT

        
         receptors
        
        
        
        
        
        
        peripheral serotonergic signaling

        Pharmacological Profile & Comparative Data[1][2][3]

        The following data synthesizes binding affinity (

        
        
        
        
        Table 1: Receptor Selectivity & Potency Comparison
        CompoundPrimary Class5-HT
        
        
        Potency (
        
        
        )
        5-HT
        
        
        Affinity (
        
        
        )
        5-HT
        
        
        Affinity (
        
        
        )
        Key Differentiator
        
        
        -Me-5-HT
        5-HT
        
        
        Agonist (Biased)
        ~3 nM 794 nM ~50 nM MAO Resistant; 2B > 2C >> 2A selectivity.
        5-HT (Serotonin) Endogenous Agonist~1-10 nM1-10 nM1-10 nMRapidly metabolized; Non-selective.
        DOI Synthetic Agonist>100 nM0.5 - 2 nM2 - 5 nMHigh 2A/2C selectivity; CNS active (Psychedelic).
        5-CT Synthetic AgonistLow Efficacy>1000 nM>500 nMSelective for 5-HT
        
        
        and 5-HT
        
        
        .
        BW723C86 Synthetic Agonist~1-5 nM>1000 nM>1000 nMHighly selective 5-HT
        
        
        tool.

        Critical Insight:

        
        -Me-5-HT is often mischaracterized as a "general" 5-HT2 agonist. Experimental data confirms it is 260-fold more selective for 5-HT
        
        
        over 5-HT
        
        
        in functional assays. Researchers targeting the 5-HT
        
        
        receptor (e.g., neuropsychiatric models) should avoid this compound in favor of DOI or TCB-2.
        Mechanism of Action: Gq-Coupled Signaling
        
        
        
        
        
        
        
        

        GAgonistα-Me-5-HTReceptor5-HT2B Receptor(GPCR)Agonist->Receptor  Binds  GprotGαq ProteinReceptor->Gprot  Activates  PLCPLC-βGprot->PLC  Stimulates  PIP2PIP2PLC->PIP2  Hydrolyzes  IP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmicReticulumIP3->ER  Binds IP3R  CaCa2+ Release(Signal)ER->Ca  Flux  

        Figure 1: The canonical Gq-coupled pathway activated by

        Experimental Protocol: Calcium Mobilization Assay

        To quantify the efficacy of

        Calcium Flux Assay
        
        
        Protocol Specifications
        • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT

          
           (or 5-HT
          
          
          ).
        • Reagent:

          
          -Methyl-5-hydroxytryptamine maleate (dissolved in DMSO; final assay concentration <0.1% DMSO).
          
        • Detection: FLIPR (Fluorometric Imaging Plate Reader) or kinetic microplate reader.

        Step-by-Step Workflow
        • Cell Seeding:

          • Plate cells at

            
             cells/well in black-walled, clear-bottom 96-well plates.
            
          • Incubate overnight at 37°C / 5% CO

            
             to reach 90% confluency.
            
        • Dye Loading:

          • Remove culture media.

          • Add 100 µL Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM). Note: Probenecid inhibits anion transport, preventing dye leakage.

          • Incubate for 60 minutes at 37°C.

        • Baseline Equilibration:

          • Wash cells 2x with Assay Buffer (HBSS + 20 mM HEPES).

          • Equilibrate at Room Temperature (RT) for 15 minutes to stabilize baseline fluorescence.

        • Agonist Addition & Measurement:

          • Prepare

            
             concentration series of 
            
            
            -Me-5-HT in Assay Buffer.
          • Inject agonist automatically while recording fluorescence (

            
            , 
            
            
            ).
          • Record kinetics for 180 seconds (Peak response usually occurs at 15–30s).

        Workflowcluster_0Preparation Phasecluster_1Data AcquisitionSeedSeed HEK-293(5-HT2B+)LoadLoad Fluo-4 AM(+ Probenecid)Seed->LoadWashWash & Equilibrate(RT, 15 min)Load->WashInjectInject α-Me-5-HT(Kinetic Mode)Wash->InjectMeasureMeasure RFU(Ex 494 / Em 516)Inject->MeasureAnalyzeCalculate EC50(Sigmoidal Fit)Measure->Analyze

        Figure 2: Experimental workflow for quantifying

        Strategic Analysis: When to Use -Me-5-HT

        The "Peripheral Restriction" Advantage

        Unlike lipid-soluble tryptamines (e.g., 5-MeO-DMT),

        1
        • Use Case: Studying serotonin-induced hypertension, tracheal smooth muscle contraction, or gut motility in vivo without inducing central "head-twitch" responses or hallucinations.

        • Contrast: If central 5-HT activation is required, use the prodrug

          
          -methyl-5-hydroxytryptophan , which crosses the BBB and is decarboxylated centrally to 
          
          
          -Me-5-HT.
        Metabolic Stability vs. 5-HT

        Endogenous serotonin is rapidly deaminated by MAO-A. In assays requiring prolonged incubation (e.g., organ bath contraction studies >30 mins), 5-HT potency degrades.

        • Advantage: The

          
          -methyl group sterically hinders MAO access, preserving the agonist concentration throughout the experiment.
          
        Summary of Contraindications
        • Do NOT use for 5-HT

          
           studies (Use 2-methyl-5-HT instead).
          
        • Do NOT use as a specific 5-HT

          
           probe (Use TCB-2 or 25CN-NBOH).
          
        • Do NOT use for 5-HT

          
           selectivity (Use 5-CT or Sumatriptan).
          

        References

        • Tocris Bioscience. alpha-Methyl-5-hydroxytryptamine maleate: Biological Activity and Pharmacological Data.Link

        • Cayman Chemical. alpha-methyl Serotonin (maleate) Product Information & Binding Profiles.Link

        • National Institutes of Health (NIH). 5-HT2A Receptor Signaling Pathways and Calcium Flux Protocols.Link

        • Ismaiel, A.M., et al. (1990). 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin. Journal of Medicinal Chemistry. Link

        • Peroutka, S.J. (1986). Pharmacological differentiation of human 5-HT1A, 5-HT1B, and 5-HT1D receptors.Link

        Comparative Guide: α-Methyl-5-hydroxytryptamine Maleate – Data Reproducibility & Statistical Analysis

        Author: BenchChem Technical Support Team. Date: February 2026

        Core Directive: The Stability vs. Selectivity Trade-off

        In serotonergic research, α-Methyl-5-hydroxytryptamine (α-Me-5-HT) maleate occupies a critical but often misunderstood niche. Historically labeled as a "selective 5-HT2 agonist," modern binding profiles reveal a more complex reality. It is a metabolically stable, non-selective agonist that mimics serotonin’s broad receptor profile while resisting Monoamine Oxidase (MAO) degradation.

        For the researcher, this presents a specific utility: α-Me-5-HT is the superior tool for long-duration assays (e.g., organ bath, behavioral studies) where native serotonin would degrade too rapidly to yield reproducible EC50 values. However, its use requires rigorous statistical gating to distinguish 5-HT2-mediated effects from off-target (5-HT1 or Adrenergic) noise.

        This guide details the experimental and statistical protocols required to generate publication-grade data with this compound.

        Comparative Profile: α-Me-5-HT vs. Alternatives

        The choice of agonist dictates the experimental design. α-Me-5-HT is preferred when metabolic stability is paramount, but it lacks the precision of synthetic phenethylamines like DOI.

        Table 1: Agonist Performance Matrix
        Featureα-Me-5-HT Maleate Serotonin (5-HT) DOI (Hydrochloride) 5-CT
        Primary Utility Stable, broad-spectrum mimeticPhysiological reference standardHighly selective 5-HT2 probeHigh affinity 5-HT1/7 probe
        5-HT2 Selectivity Moderate (High affinity, but binds 5-HT1)Low (Pan-agonist)High (Selective for 2A/2C)Very Low (Prefers 5-HT1/7)
        MAO Stability High (α-methyl blocks deamination)Very Low (Rapid degradation)High High
        Oxidation Risk Moderate (5-OH group vulnerable)High (Requires Ascorbate)Low (No catechol/phenol instability)Moderate
        Off-Target Risk β2-Adrenergic (at >10 µM)Transporters (SERT)MinimalMinimal
        BBB Permeability Poor (Polar)None High (Hallucinogenic)Poor

        Expert Insight: Do not use α-Me-5-HT for in vivo CNS studies via peripheral injection; it does not cross the blood-brain barrier efficiently. For CNS delivery, use the prodrug α-methyl-tryptophan.[1][2]

        Experimental Protocol: Ensuring Reproducibility

        Reproducibility failures with α-Me-5-HT often stem from two sources: Salt Form Calculation Errors and Oxidative Degradation .

        Protocol A: Stock Solution Preparation (Self-Validating)

        Reagents:

        • α-Me-5-HT Maleate (MW: ~306.32 g/mol ) [Note: Verify batch-specific MW; free base is ~190.24]

        • Solvent: 10 mM Acetic Acid or DMSO (for high concentration stocks).

        • Stabilizer: 0.1% Ascorbic Acid (aqueous working solutions only).

        Step-by-Step Workflow:

        • Mass Correction (The "Maleate Trap"):

          • Many commercial labels list the molecular weight of the free base. You must calculate the dose based on the salt.

          • Correction Factor:

            
            
            
          • Failure to correct results in a ~37% under-dosing error.

        • Solubilization:

          • Dissolve solid in 100% DMSO to create a 10 mM Master Stock.

          • Validation: Solution must be clear and colorless. Yellowing indicates oxidation (quinone imine formation). Discard immediately if yellow.

        • Working Aliquots:

          • Dilute Master Stock into aqueous buffer (e.g., Krebs-Henseleit) only immediately before use.

          • Add 10 µM EDTA to the buffer to chelate metal ions that catalyze oxidation.

        Protocol B: The "Window of Selectivity" Assay

        To isolate 5-HT2 activity without interference from β-adrenergic receptors (a known issue at high concentrations), you must use a pharmacological blockade strategy.

        • Tissue/Cell Prep: Equilibrate tissue (e.g., rat aorta, HEK-5-HT2A cells).

        • Blockade Phase (Mandatory):

          • Incubate with 1 µM Prazosin (α1-blocker) and 0.1 µM Propranolol (β-blocker) for 30 minutes.

          • Why: α-Me-5-HT activates β2-adrenoceptors at concentrations >10 µM, causing relaxation that masks 5-HT2-mediated contraction.[3]

        • Cumulative Dosing:

          • Add α-Me-5-HT in 0.5 log units (1 nM to 30 µM).

          • Stop Condition: Do not exceed 30 µM. Above this, non-specific amphiphilic effects destabilize membranes.

        Visualizing the Signaling & Interference Pathways

        The following diagram illustrates why the "Blockade Phase" is critical. α-Me-5-HT is a "dirty" drug at high concentrations.

        G cluster_inputs Ligand Input cluster_target Target Pathway (Desired) cluster_offtarget Off-Target Interference (>10 µM) Me5HT α-Me-5-HT (Ligand) R_5HT2 5-HT2 Receptor (Gq-Coupled) Me5HT->R_5HT2 High Affinity (nM range) R_Beta β2-Adrenoceptor (Gs-Coupled) Me5HT->R_Beta Low Affinity (>10 µM) PLC PLCβ R_5HT2->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release (Contraction/Signal) IP3->Ca AC Adenylyl Cyclase R_Beta->AC cAMP cAMP Increase AC->cAMP Relax Relaxation (Data Artifact) cAMP->Relax Relax->Ca Physiological Antagonism

        Caption: Signal transduction pathways activated by α-Me-5-HT. Note the off-target β2-adrenergic pathway (red) which opposes the target Gq signal (green) at high concentrations.

        Statistical Analysis Framework

        Raw data from α-Me-5-HT assays often exhibits high variance due to tissue desensitization. Standard t-tests are insufficient.[4] Use the following Non-Linear Regression (NLR) workflow.

        Step 1: Normalization

        Do not analyze raw fluorescence or grams of tension. Normalize to an internal standard to account for tissue variability.

        • Formula:

          
          
          
        • Note: Always run a maximal Serotonin (10 µM) control curve in parallel tissues to define

          
          .
          
        Step 2: The 4-Parameter Logistic Fit (Hill Equation)

        Fit data to the following equation (using Prism, R, or Python):

        
        
        
        • X : Log of concentration.

        • Y : Normalized response.[5][6]

        • HillSlope (nH) : Describes cooperativity. For α-Me-5-HT at 5-HT2 receptors, expect

          
          .[7]
          
          • QC Check: If

            
            , suspect negative cooperativity or a mixed receptor population (e.g., 5-HT1 + 5-HT2 activation).
            
          • QC Check: If

            
            , suspect threshold effects or precipitation of the compound.
            
        Step 3: Assessing Reproducibility (The "Biphasic" Check)

        If your residuals plot shows a systematic "U" shape or if the curve dips at high concentrations (>10 µM), your data is contaminated by the β-adrenergic effect described in the diagram above.

        • Action: Truncate the dataset to exclude concentrations >10 µM and re-fit, or repeat the experiment with Propranolol blockade.

        Reproducible Data Workflow Diagram

        Workflow Start Start: α-Me-5-HT Maleate Calc 1. Calculate Salt Correction (Mass x MW_salt / MW_base) Start->Calc Stock 2. Master Stock Prep (100% DMSO, store -20°C) Calc->Stock Dilution 3. Serial Dilution (Buffer + 10µM EDTA + Ascorbate) Stock->Dilution Blockade 4. Tissue Blockade (Add Propranolol/Prazosin) Dilution->Blockade Assay 5. Cumulative Dosing (Range: 1 nM - 10 µM) Blockade->Assay QC 6. QC Check (Reject if yellow/precipitate) Assay->QC QC->Dilution Fail (Oxidation) Fit 7. Non-Linear Regression (4PL Model) QC->Fit Pass Output Output: pEC50 & Emax (with 95% CI) Fit->Output

        Caption: Step-by-step workflow ensuring chemical stability and pharmacological isolation of the target receptor.

        References

        • Cohen, M. L., et al. (1980). "Alpha-methyl-5-hydroxytryptamine: a selective agonist for 5-HT2 receptors."[1][3][8] Journal of Pharmacology and Experimental Therapeutics. Link(Note: The seminal paper, though selectivity claims are now refined).

        • Ismaiel, A. M., et al. (1993). "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry. Link(Key source refuting absolute selectivity).

        • Cortijo, J., et al. (1997). "Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle."[3] European Journal of Pharmacology. Link(Evidence of off-target adrenergic effects).

        • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews. Link(The standard for statistical analysis terms).

        • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics. Link(Statistical framework for dose-response curves).

        Sources

        alpha-Methyl-5-hydroxytryptamine maleate positive and negative controls for experiments

        Publish Comparison Guide: -Methyl-5-hydroxytryptamine Maleate

        Optimizing Experimental Control Strategies for 5-HT Receptor Research
        Part 1: Executive Summary & Technical Profile
        
        -Methyl-5-hydroxytryptamine maleate (
        
        
        -Me-5-HT)
        non-selective 5-HT
        
        
        receptor agonist
        
        
        
        
        
        
        
        

        Unlike highly selective probes,

        general positive control
        
        
        Mechanism of Action
        
        
        
        
        
        
        
        
        
        
        
        
        
        
        
        

        Key Technical Insight: The affinity of

        
        
        
        
        
        
        
        
        1Failure to account for this "agonist shift" is a common source of experimental error.
        Part 2: Experimental Design Strategy (Controls)

        To generate robust, reproducible data, every experiment using

        Functional Benchmarks (Positive)Specificity Validators (Negative)Off-Target Monitors
        1. Positive Controls (Functional Benchmarks)

        Use these to validate assay performance and normalize data (

        • Endogenous Standard: Serotonin (5-HT) [1][2][3][4][5]

          • Role: The physiological reference.[3][6][7]

            
            -Me-5-HT is often compared to 5-HT to determine relative potency.
            
          • Note: 5-HT is unstable; prepare fresh to avoid oxidation artifacts.

        • Subtype-Specific Agonists:

          • BW723C86: Use when isolating 5-HT

            
              activity.[2] 
            
            
            -Me-5-HT is equipotent or slightly more potent than 5-HT at this subtype.
          • DOI / TCB-2: Use when isolating 5-HT

            
              activity.
            
        2. Negative Controls (Specificity Validators)

        Since

        
        
        • For 5-HT

          
           Isolation:  Co-incubate with Ketanserin  (Selectivity: 2A >> 2C).
          
          • Caveat: Ketanserin also blocks

            
            -adrenergic and H
            
            
            histamine receptors.
        • For 5-HT

          
           Isolation:  Co-incubate with SB-204741  or SB-206553 .
          
        • For 5-HT

          
           Isolation:  Co-incubate with RS-102221 .
          
        3. The "Off-Target" Specificity Check (Critical)

        At high concentrations (

        
        
        
        
        -adrenergic receptors
        • Protocol Requirement: If using

          
           concentrations, include Propranolol  (1 
          
          
          M) or ICI 118,551 to rule out adrenergic artifacts.
        Part 3: Comparative Data Analysis

        The following table summarizes the performance of

        
        

        Table 1: Comparative Profile of

        
        -Me-5-HT and Controls
        CompoundRoleTarget ProfilePotency (
        
        
        /
        
        
        )
        Specificity Notes
        
        
        -Me-5-HT
        Test Agent 5-HT
        
        
        2B: 8.4 / 8.52C: 7.3 / 7.52A: 6.1 / 6.0Non-Selective. High potency at 2B.[1][2][4][8][9][10][11] Metabolic stability > 5-HT.
        5-HT (Serotonin) Positive ControlPan-5-HT2B: ~8.02A/2C: ~7.5 - 8.0Endogenous ligand. Rapidly metabolized by MAO.
        BW723C86 2B Control5-HT
        
        
        Selective
        2B: 8.1>10-fold selectivity for 2B over 2C; >100-fold over 2A.
        DOI 2A Control5-HT
        
        
        Agonist
        2A: 8.3Classic hallucinogen probe. Partial agonist at 2A.[11]
        Ketanserin Negative Control5-HT
        
        
        Antagonist
        2A:
        
        
        ~2 nM
        Blocks
        
        
        -Me-5-HT mediated 2A responses.
        SB-204741 Negative Control5-HT
        
        
        Antagonist
        2B:
        
        
        ~30 nM
        Essential for confirming 2B specificity of
        
        
        -Me-5-HT.

        Data aggregated from radioligand binding (agonist labels) and functional calcium flux assays.

        Part 4: Detailed Experimental Protocol
        Protocol: High-Throughput Calcium Flux Assay (FLIPR/FlexStation)

        This protocol measures the G

        
        

        Materials:

        • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT

          
           (or 2A/2C).
          
        • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

        • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye efflux).

        Workflow:

        • Cell Plating:

          • Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.

          • Incubate overnight at 37°C, 5% CO

            
             to reach 90% confluency.
            
        • Dye Loading (Critical Step):

          • Remove culture media and wash once with Assay Buffer.

          • Add 100

            
            L of Dye Loading Solution (4 
            
            
            M Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).
          • Incubate: 45 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal artifacts during reading.

        • Compound Preparation:

          • 
            -Me-5-HT Stock:  Dissolve in DMSO (10 mM).
            
          • Working Plate: Dilute in Assay Buffer (without DMSO if possible, or keep DMSO <0.1% final). Prepare 5x concentration series (e.g., 1 nM to 10

            
            M).
            
          • Antagonist Pre-treatment (Optional): If testing specificity, add antagonist (e.g., SB-204741) 15 minutes prior to agonist injection.

        • Data Acquisition:

          • Transfer plate to FLIPR/FlexStation.

          • Settings: Excitation 485 nm / Emission 525 nm.

          • Baseline: Read for 20 seconds.

          • Injection: Inject 25

            
            L of 5x Compound (Final volume 125 
            
            
            L).
          • Read: Continue reading for 120 seconds (peak usually occurs at 15-30s).

        • Analysis:

          • Calculate

            
             (Peak Fluorescence minus Baseline / Baseline).
            
          • Fit data to a 4-parameter logistic equation to determine

            
            .
            
        Part 5: Visualizations
        Figure 1: 5-HT
        
        
        Receptor Signaling Pathway

        A visualization of the Gq-coupled pathway activated by

        GLigandα-Me-5-HTReceptor5-HT2 Receptor(2A / 2B / 2C)Ligand->ReceptorBindingGProteinGαq/11 ProteinReceptor->GProteinActivationPLCPLC-βGProtein->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3CleavageDAGDAGPIP2->DAGCleavageEREndoplasmic Reticulum(IP3 Receptor)IP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffluxResponseCellular Response(Contraction / Depolarization)Ca->ResponseSignal Transduction

        Caption: The canonical Gq/11 signaling cascade activated by

        Figure 2: Calcium Flux Assay Workflow

        Step-by-step logic for the FLIPR experimental protocol.

        WorkflowStep11. Cell Plating(HEK-293 / CHO)Overnight 37°CStep22. Dye Loading(Fluo-4 AM)45 min 37°C + 15 min RTStep1->Step2Step33. Baseline Read(0-20 sec)Establish F0Step2->Step3Step44. Injection(α-Me-5-HT)Add 5x Conc.Step3->Step4Step55. Response Read(20-140 sec)Measure Peak FluxStep4->Step5Step66. Analysis(Delta F / F0)Calculate EC50Step5->Step6

        Caption: Optimized workflow for measuring intracellular calcium mobilization using

        References
        • Ismaiel, A. M., et al. (1990).[1] "5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin." Journal of Medicinal Chemistry.

        • Campos-Bedolla, P., et al. (2006).[8] "Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle."[8] Pharmacological Research.

        • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology.[4]

        • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

        • Tocris Bioscience. "Product Guide: alpha-Methyl-5-hydroxytryptamine maleate." Bio-Techne.

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        alpha-Methyl-5-hydroxytryptamine maleate
        Reactant of Route 2
        alpha-Methyl-5-hydroxytryptamine maleate

        Avertissement et informations sur les produits de recherche in vitro

        Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.